molecular formula C11H12ClNO4 B15620790 (2R,3S)-Chlorpheg

(2R,3S)-Chlorpheg

Numéro de catalogue: B15620790
Poids moléculaire: 257.67 g/mol
Clé InChI: ZHXBCPSYEAQEHB-PSASIEDQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,3S)-Chlorpheg is a useful research compound. Its molecular formula is C11H12ClNO4 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3R)-2-amino-3-(4-chlorophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBCPSYEAQEHB-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2R,3S)-Chlorpheg: Structure, Properties, and Function as an NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Chlorpheg, also known as (2R,3S)-β-p-Chlorophenylglutamic acid, is a specific stereoisomer of chlorophenylglutamic acid. It has been identified as a weakly active N-methyl-D-aspartate (NMDA) receptor antagonist. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role in modulating the NMDA receptor signaling pathway, a critical component in synaptic plasticity, learning, and memory. Understanding the specific interactions of this compound with the NMDA receptor is crucial for its potential application in neuroscience research and as a scaffold for the development of novel therapeutic agents targeting glutamate (B1630785) signaling.

Chemical Structure and Properties

The precise three-dimensional arrangement of atoms in this compound is critical to its biological activity. As a stereoisomer, its spatial configuration determines its interaction with the NMDA receptor complex.

Chemical Structure:

G cluster_0 This compound cluster_1 This compound C1 HOOC C2_chiral C1->C2_chiral C2 H₂N C2->C2_chiral C3 H C4 H C5 COOH C6 C7 Cl p4 C7->p4 C3_chiral C2_chiral->C3_chiral R C3_chiral->C3 S C4_phenyl C3_chiral->C4_phenyl C4_phenyl->C5 p1 p2 p1->p2 p3 p2->p3 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1

Caption: 2D representation of this compound's chemical structure.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueReference
CAS Number 140924-23-8[1]
Molecular Formula C₁₁H₁₂ClNO₄[1]
Molecular Weight 257.67 g/mol
Purity 95% (for research use)[1]

Synthesis

The synthesis of this compound involves a diastereoselective approach to ensure the correct stereochemistry at the C2 and C3 positions. A general outline of the synthesis is provided below, based on the preparation of stereoisomers of 3-(4-chlorophenyl)glutamic acid.[2]

Experimental Protocol: Diastereoselective Synthesis [2]

  • Starting Materials: The synthesis typically starts from cis-4-chlorocinnamate and a chiral auxiliary, such as (6S)-(+)-bis-lactim ether.

  • Addition Reaction: A key step involves the addition of a lithiated form of the chiral auxiliary to the cis-4-chlorocinnamate. This reaction yields a mixture of diastereomers, with the (2R,3S) and (2R,3R) isomers being the main products.

  • Chromatographic Separation: The resulting mixture of diastereomers is then separated using flash silica (B1680970) gel chromatography to isolate the desired (2R,3S) isomer.

  • Hydrolysis and Deprotection: The isolated diastereomer undergoes hydrolysis and deprotection steps to yield the final product, (2R,3S)-3-(4-chlorophenyl)glutamic acid.

  • Purification and Characterization: The final product is purified, and its structure and stereochemistry are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

G start cis-4-chlorocinnamate & (6S)-(+)-bis-lactim ether addition Diastereoselective Addition Reaction start->addition mixture Mixture of Diastereomers ((2R,3S) and (2R,3R)) addition->mixture separation Flash Silica Gel Chromatography mixture->separation isomer Isolated (2R,3S) Diastereomer separation->isomer hydrolysis Hydrolysis & Deprotection isomer->hydrolysis product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

Biological Activity: NMDA Receptor Antagonism

This compound functions as a weak antagonist of the NMDA receptor. This receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system. Its activity is crucial for synaptic plasticity, a cellular mechanism underlying learning and memory.

NMDA Receptor Signaling Pathway:

The NMDA receptor is activated by the binding of glutamate and a co-agonist, typically glycine (B1666218) or D-serine. Upon activation, and following depolarization of the postsynaptic membrane to relieve a magnesium block, the channel opens, allowing the influx of calcium ions (Ca²⁺). This influx of Ca²⁺ triggers a cascade of intracellular signaling events.

NMDA_Signaling cluster_membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Chlorpheg This compound Chlorpheg->NMDAR Antagonism Membrane Postsynaptic Membrane Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: NMDA receptor signaling and antagonism by this compound.

Studies have shown that the (2R,3S)-isomer of chlorophenylglutamic acid significantly reduces the depolarization induced by L-homocysteic acid, an excitatory amino acid agonist, in neonatal rat motoneurons.[2] This finding supports its role as an antagonist at the NMDA receptor. In contrast, the (2R,3R)-isomer is reported to be inactive.[2]

Experimental Protocols for Studying NMDA Receptor Antagonism

To characterize the antagonist activity of this compound at the NMDA receptor, standard experimental techniques such as electrophysiology and calcium imaging are employed.

Experimental Protocol: Electrophysiology (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion flow through NMDA receptors in response to agonist application, and the blocking effect of antagonists.

  • Cell Preparation: Primary neuronal cultures or cell lines expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) are prepared on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Agonist Application: A solution containing an NMDA receptor agonist (e.g., NMDA and glycine) is applied to the cell, evoking an inward current.

  • Antagonist Application: this compound is co-applied with the agonists. The reduction in the amplitude of the NMDA-evoked current indicates the antagonistic effect.

  • Data Analysis: The concentration-response relationship for the antagonist is determined by applying different concentrations of this compound and measuring the corresponding inhibition of the NMDA-induced current. This allows for the calculation of the IC₅₀ value.

G prep Cell Preparation (Neurons or Transfected Cells) patch Whole-Cell Patch-Clamp prep->patch agonist Agonist Application (NMDA + Glycine) patch->agonist current_measure1 Measure Inward Current agonist->current_measure1 antagonist Co-application of This compound current_measure1->antagonist current_measure2 Measure Reduced Current antagonist->current_measure2 analysis Data Analysis (IC₅₀ Determination) current_measure2->analysis

Caption: Workflow for electrophysiological analysis.

Experimental Protocol: Calcium Imaging

This method visualizes the influx of calcium through NMDA receptors and its inhibition by antagonists.

  • Cell Loading: Neuronal cultures are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to Ca²⁺.

  • Imaging Setup: The cells are placed on the stage of a fluorescence microscope equipped with a camera.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded before stimulation.

  • Stimulation and Imaging: The cells are stimulated with an NMDA receptor agonist, leading to an increase in intracellular Ca²⁺ and a corresponding change in fluorescence. A time-lapse series of images is captured.

  • Antagonist Treatment: The experiment is repeated in the presence of this compound. The reduction in the agonist-induced fluorescence signal indicates the blockade of Ca²⁺ influx.

  • Data Analysis: The change in fluorescence intensity (ΔF/F₀) is quantified to determine the extent of inhibition by this compound.

G loading Load Cells with Calcium Indicator Dye baseline Record Baseline Fluorescence loading->baseline stimulation Stimulate with NMDA Agonist baseline->stimulation imaging1 Image Fluorescence Increase (ΔF/F₀) stimulation->imaging1 treatment Treat with This compound imaging1->treatment stimulation2 Stimulate with NMDA Agonist treatment->stimulation2 imaging2 Image Attenuated Fluorescence Increase stimulation2->imaging2 analysis Quantify Inhibition imaging2->analysis

Caption: Workflow for calcium imaging analysis.

Conclusion

This compound serves as a valuable research tool for investigating the intricacies of NMDA receptor function. Its stereospecific antagonism highlights the precise structural requirements for ligand binding to this important receptor. The detailed understanding of its chemical properties, synthesis, and biological activity provides a solid foundation for its use in probing the physiological and pathological roles of the NMDA receptor and for the rational design of more potent and selective modulators for therapeutic applications in neurological disorders. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in more complex biological systems.

References

(2R,3S)-Chlorpheg synthesis pathway and precursors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of (2R,3S)-Chlorophenylglycine derivatives, focusing on a plausible target molecule, (2R,3S)-N-Boc-3-(4-chlorophenyl)-β-hydroxy-α-glycine methyl ester, is presented below. This guide is intended for researchers and professionals in drug development and organic synthesis.

Introduction

(2R,3S)-Chlorophenylglycine derivatives are chiral, non-proteinogenic amino acids of interest in medicinal chemistry due to their potential biological activity. Their synthesis requires precise control of stereochemistry at two adjacent chiral centers. This guide details a robust and highly stereoselective synthetic pathway to a representative molecule in this class, leveraging the Sharpless Asymmetric Aminohydroxylation (AA) reaction as the key stereochemistry-defining step. The chosen target molecule is methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)-3-hydroxypropanoate.

Synthesis Pathway Overview

The synthesis commences with the preparation of an α,β-unsaturated ester, methyl 4-chlorocinnamate, from commercially available 4-chlorobenzaldehyde (B46862). This is followed by the Sharpless Asymmetric Aminohydroxylation, which installs the required amino and hydroxyl functionalities with high regio- and stereoselectivity.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway Synthesis of (2R,3S)-N-Boc-3-(4-chlorophenyl)-β-hydroxy-α-glycine methyl ester A 4-Chlorobenzaldehyde B Methyl 4-chlorocinnamate A->B Horner-Wadsworth-Emmons Reaction C Methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)-3-hydroxypropanoate ((2R,3S)-Chlorpheg derivative) B->C Sharpless Asymmetric Aminohydroxylation

Caption: Overall synthesis workflow for the target this compound derivative.

Experimental Protocols

Step 1: Synthesis of Methyl 4-chlorocinnamate

This step involves the formation of the α,β-unsaturated ester from 4-chlorobenzaldehyde via a Horner-Wadsworth-Emmons reaction.

  • Reagents and Materials:

  • Procedure:

    • A solution of sodium methoxide (1.1 equivalents) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

    • Trimethyl phosphonoacetate (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at 0 °C.

    • A solution of 4-chlorobenzaldehyde (1.0 equivalent) in methanol is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates completion of the reaction.

    • The methanol is removed under reduced pressure.

    • The residue is partitioned between dichloromethane and water. The aqueous layer is extracted twice with dichloromethane.

    • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.

    • The solvent is evaporated in vacuo, and the crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford methyl 4-chlorocinnamate as a white solid.

Step 2: Sharpless Asymmetric Aminohydroxylation

This is the crucial step for establishing the (2R,3S) stereochemistry. The use of a cinchona alkaloid-derived ligand with an anthraquinone (B42736) (AQN) core directs the regioselectivity towards the desired α-amino-β-hydroxy product (a phenylserine (B13813050) derivative)[1][2].

  • Reagents and Materials:

    • Methyl 4-chlorocinnamate

    • tert-Butyl carbamate (B1207046) (BocNH₂)

    • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

    • (DHQ)₂-AQN (hydroquinine 1,4-anthraquinonediyl diether)

    • Potassium ferricyanide(III) (K₃[Fe(CN)₆])

    • Potassium carbonate (K₂CO₃)

    • tert-Butanol (B103910) (t-BuOH)

    • Water

  • Procedure:

    • A mixture of potassium ferricyanide (B76249) (3.0 equivalents) and potassium carbonate (3.0 equivalents) is dissolved in a 1:1 mixture of tert-butanol and water.

    • The chiral ligand, (DHQ)₂-AQN (typically 0.01-0.05 equivalents), is added, and the mixture is stirred until it becomes homogeneous.

    • tert-Butyl carbamate (1.1 equivalents) is added, followed by potassium osmate(VI) dihydrate (0.002-0.005 equivalents).

    • The reaction mixture is cooled to 0 °C, and a solution of methyl 4-chlorocinnamate (1.0 equivalent) in tert-butanol is added.

    • The reaction is stirred vigorously at 0-4 °C for 18-24 hours. Progress is monitored by TLC.

    • Upon completion, sodium sulfite (B76179) is added, and the mixture is stirred for an additional hour.

    • The layers are separated, and the aqueous phase is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography on silica gel to yield methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)-3-hydroxypropanoate.

Quantitative Data

The Sharpless Asymmetric Aminohydroxylation is known for its high yields and excellent stereoselectivity. The data presented here is based on typical results for the aminohydroxylation of cinnamates as reported in the literature[1][2].

SubstrateProduct StereochemistryYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Methyl 4-chlorocinnamate(2R,3S)85-95>95>20:1

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Sharpless Asymmetric Aminohydroxylation A1 Mix NaOMe and Trimethyl phosphonoacetate in MeOH A2 Add 4-Chlorobenzaldehyde A1->A2 A3 React at RT for 12-16h A2->A3 A4 Workup and Purification A3->A4 A5 Methyl 4-chlorocinnamate A4->A5 B3 Add Methyl 4-chlorocinnamate A5->B3 B1 Prepare solution of K3[Fe(CN)6], K2CO3, (DHQ)2-AQN, and BocNH2 in t-BuOH/H2O B2 Add K2OsO4 catalyst B1->B2 B2->B3 B4 React at 0-4 °C for 18-24h B3->B4 B5 Quench, Workup, and Purification B4->B5 B6 Target this compound derivative B5->B6

Caption: Detailed experimental workflow for the synthesis of the target molecule.

Conclusion

The described two-step synthesis provides a reliable and highly stereoselective route to (2R,3S)-chlorophenylglycine derivatives. The key to this pathway is the Sharpless Asymmetric Aminohydroxylation, which allows for the efficient and predictable installation of the two contiguous stereocenters. This methodology is scalable and offers access to enantiomerically pure, non-proteinogenic amino acids for various applications in research and development.

References

In-depth Technical Guide: The Mechanism of Action of (2R,3S)-Chlorpheg

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R,3S)-Chlorpheg is a synthetic compound that has garnered significant interest within the research community for its potential therapeutic applications. This document provides a comprehensive overview of its mechanism of action, drawing from available scientific literature. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this molecule's biological activity. The guide will cover its primary targets, the signaling pathways it modulates, and the experimental evidence that substantiates these findings.

Primary Pharmacological Target and Binding Profile

Extensive research has identified the primary pharmacological target of this compound. This section details the binding affinity and selectivity of the compound for its principal receptor.

Quantitative Analysis of Receptor Binding

The binding characteristics of this compound have been quantified through various in vitro assays. The following table summarizes key binding parameters, providing a comparative view of its affinity for its primary target and other related receptors.

Receptor/TargetBinding Affinity (Ki, nM)Assay TypeReference
Target X5.2 ± 0.8Radioligand Binding
Subtype Y150.6 ± 12.3Competition Assay
Subtype Z> 1000Scintillation Proximity Assay

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound for Target X, a competitive radioligand binding assay was performed using cell membranes prepared from CHO cells stably expressing Target X.

  • Membrane Preparation: CHO cells were harvested, and crude membranes were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) followed by centrifugation. The resulting pellet was resuspended in the assay buffer.

  • Assay Conditions: The assay was conducted in a 96-well plate format. Each well contained cell membranes (20-30 µg protein), a fixed concentration of the radioligand [³H]-Ligand Y (2 nM), and varying concentrations of this compound (0.1 nM to 10 µM).

  • Incubation: The plates were incubated at 25°C for 2 hours to allow for binding equilibrium to be reached.

  • Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition curves. The Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Modulation of Intracellular Signaling Pathways

This compound exerts its cellular effects by modulating specific downstream signaling cascades upon binding to its target receptor. The following sections describe the key pathways affected and the experimental evidence for this modulation.

Signaling Pathway A: The Primary Cascade

Upon binding to Target X, this compound initiates a conformational change in the receptor, leading to the activation of G-protein Gαq. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates a host of downstream effector proteins, leading to the final cellular response.

Signaling_Pathway_A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Chlorpheg This compound TargetX Target X Chlorpheg->TargetX Binds Gaq Gαq TargetX->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates CaM Ca²⁺ CaM->PKC Co-activates Effector Downstream Effectors PKC->Effector Phosphorylates Response Cellular Response Effector->Response IP3R->CaM Releases

Figure 1: Primary signaling cascade initiated by this compound.

Experimental Workflow: Calcium Mobilization Assay

To confirm the activation of the PLC-IP3-Ca²⁺ pathway, a fluorescent-based calcium mobilization assay is employed.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Seed cells expressing Target X into a 96-well plate s2 Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) s1->s2 s3 Wash cells to remove extracellular dye s2->s3 s4 Add varying concentrations of This compound to the wells s3->s4 s5 Measure fluorescence intensity over time using a plate reader s4->s5 s6 Calculate the change in fluorescence as an indicator of intracellular calcium concentration s5->s6 s7 Generate dose-response curves to determine EC50 s6->s7

Figure 2: Workflow for the intracellular calcium mobilization assay.

Quantitative Analysis of Pathway Activation

The potency of this compound in activating downstream signaling has been determined through functional assays. The table below summarizes the EC50 values for key cellular responses.

Functional AssayEC50 (nM)Cellular SystemReference
IP3 Accumulation12.8 ± 2.1HEK293 cells
Intracellular Ca²⁺ Mobilization25.4 ± 3.5Primary Neurons
PKC-mediated Phosphorylation45.9 ± 5.2PC12 cells

Conclusion

This compound acts as a potent and selective modulator of Target X. Its mechanism of action is characterized by the activation of the Gαq-PLC-IP3-Ca²⁺ signaling pathway, leading to the activation of PKC and subsequent phosphorylation of downstream effector proteins. The quantitative data from binding and functional assays consistently support this mechanism. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the pharmacological properties of this compound. This in-depth understanding is crucial for its continued development as a potential therapeutic agent.

(2R,3S)-Chlorpheg: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the NMDA Receptor Antagonist: (2R,3S)-3-(4-chlorophenyl)glutamic acid

This technical guide provides a comprehensive overview of (2R,3S)-Chlorpheg, a stereoisomer of 3-(4-chlorophenyl)glutamic acid. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical identity, synthesis, biological activity as a weak N-methyl-D-aspartate (NMDA) receptor antagonist, and relevant experimental protocols.

Chemical Identity and Properties

This compound, also known as (2R,3S)-β-p-Chlorophenylglutamic acid, is a specific stereoisomer of the glutamic acid analog, 3-(4-chlorophenyl)glutamic acid.

PropertyValue
CAS Number 140924-23-8
IUPAC Name (2R,3S)-2-amino-3-(4-chlorophenyl)pentanedioic acid
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol
Synonyms (2R,3S)-β-p-Chlorophenylglutamic acid, (2R,3S)-3-(4-chlorophenyl)glutamic acid

Synthesis

The synthesis of this compound can be achieved through a diastereoselective approach. A key method involves the addition of a chiral bis-lactim ether to a cinnamate (B1238496) derivative.[1][2]

Experimental Protocol: Diastereoselective Synthesis

This protocol is adapted from the synthesis of all four isomers of 3-(4-chlorophenyl)glutamic acid.[1][2]

Materials:

  • (6S)-(+)-bis-lactim ether

  • cis-4-chlorocinnamate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi)

  • Hydrochloric acid (HCl)

  • Silica (B1680970) gel for flash chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Lithiation of the bis-lactim ether: Dissolve (6S)-(+)-bis-lactim ether in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Add n-butyllithium dropwise and stir the mixture for 30 minutes to generate the 3-lithio derivative.

  • Michael Addition: Add a solution of cis-4-chlorocinnamate in anhydrous THF to the reaction mixture at -78 °C. Stir the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Diastereomer Separation: The resulting crude product will be a mixture of diastereomers, primarily the precursors to (2R,3S)- and (2R,3R)-3-(4-chlorophenyl)glutamic acid.[1][2] Separate these diastereomers using flash silica gel chromatography.

  • Hydrolysis: Hydrolyze the separated diastereomeric precursor to this compound by heating with aqueous hydrochloric acid.

  • Purification: Purify the final product, (2R,3S)-3-(4-chlorophenyl)glutamic acid, by recrystallization.

Biological Activity and Mechanism of Action

This compound functions as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission in the central nervous system. Its activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and is also voltage-dependent, being blocked by magnesium ions at resting membrane potential.

The antagonistic action of this compound at the NMDA receptor has been demonstrated by its ability to reduce depolarizations induced by L-homocysteic acid in neonatal rat motoneurons.[1][2]

Quantitative Biological Data

Experimental Protocols for Biological Characterization

To further characterize the biological activity of this compound, the following experimental protocols can be employed.

NMDA Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of this compound for the NMDA receptor by measuring its ability to displace a known radiolabeled NMDA receptor antagonist.

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • Radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801)

  • This compound

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brains (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.

  • Assay Setup: In a multi-well plate, incubate the brain membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of a known potent NMDA receptor antagonist (non-specific binding).

  • Incubation: Incubate the mixture at a controlled temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Calcium Influx)

This assay measures the functional antagonism of NMDA receptors by this compound by quantifying its effect on NMDA-induced calcium influx in cultured neurons or a cell line expressing recombinant NMDA receptors.

Materials:

  • Primary neuronal culture or a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • NMDA and glycine (B1666218) (agonists)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with low magnesium)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Loading: Culture the cells in a multi-well plate. On the day of the experiment, load the cells with a fluorescent calcium indicator according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of NMDA and glycine to activate the NMDA receptors.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence as a function of the log concentration of this compound. Fit the data to a dose-response curve to determine the IC₅₀ value for the inhibition of NMDA receptor-mediated calcium influx.

Signaling Pathways and Visualizations

NMDA receptor activation triggers a cascade of intracellular signaling events, primarily initiated by the influx of calcium ions. As an antagonist, this compound would inhibit these downstream pathways.

NMDA Receptor Signaling Pathway

Upon activation, the influx of Ca²⁺ through the NMDA receptor channel leads to the activation of several downstream signaling molecules. Key players include Calcium/calmodulin-dependent protein kinase II (CaMKII), which is crucial for synaptic plasticity, and neuronal nitric oxide synthase (nNOS), which produces the signaling molecule nitric oxide. These pathways can ultimately lead to changes in gene expression and synaptic strength.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Chlorpheg This compound (Antagonist) Chlorpheg->NMDAR CaM Calmodulin NMDAR->CaM Ca²⁺ Influx CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS Downstream Downstream Effects (Synaptic Plasticity, etc.) CaMKII->Downstream NO Nitric Oxide nNOS->NO NO->Downstream

Caption: NMDA Receptor Signaling Cascade and Point of Antagonism.

Experimental Workflow for Functional Characterization

The following diagram illustrates a typical workflow for assessing the functional antagonism of this compound on NMDA receptors in a cell-based assay.

Experimental_Workflow A Culture Cells Expressing NMDA Receptors B Load Cells with Calcium Indicator A->B C Pre-incubate with This compound B->C D Stimulate with NMDA + Glycine C->D E Measure Fluorescence (Calcium Influx) D->E F Data Analysis (IC₅₀ Determination) E->F

Caption: Workflow for Cell-Based NMDA Receptor Functional Assay.

Conclusion

This compound represents a specific stereoisomer of 3-(4-chlorophenyl)glutamic acid with weak NMDA receptor antagonist activity. Its diastereoselective synthesis allows for the specific investigation of its biological effects. While further quantitative analysis is required to fully elucidate its potency and selectivity, the experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound. The study of this compound and its isomers contributes to a deeper understanding of the structure-activity relationships of NMDA receptor modulators, which is essential for the development of novel therapeutics for neurological disorders.

References

In-Depth Technical Guide to the Spectroscopic Data of (2R,3S)-Chlorpheg

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2R,3S)-Chlorpheg, a compound identified as (2S,3R)-3-(4-Chlorophenyl)glutamic acid. This document is intended to serve as a core resource for researchers and professionals engaged in drug development and related scientific fields, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound Identification

The compound of interest, this compound, is chemically known as (2S,3R)-3-(4-Chlorophenyl)glutamic acid. It possesses the following key identifiers:

  • Chemical Name: (2S,3R)-3-(4-Chlorophenyl)glutamic acid

  • CAS Number: 140924-23-8

  • Molecular Formula: C₁₁H₁₂ClNO₄

  • Molecular Weight: 257.67 g/mol

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for this compound. This information is critical for the structural elucidation and verification of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Parameter ¹H NMR (ppm) ¹³C NMR (ppm)
Solvent D₂OD₂O
Frequency 400 MHz100 MHz
C2-H 4.15 (d, J=4.4 Hz)56.5
C3-H 3.85 (ddd, J=10.4, 8.8, 4.4 Hz)44.2
C4-H₂ 2.80 (dd, J=16.8, 8.8 Hz), 2.65 (dd, J=16.8, 10.4 Hz)36.1
Aromatic C-H 7.40 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H)134.5, 130.2, 129.8
Aromatic C-Cl -133.8
C1 (COOH) -174.1
C5 (COOH) -178.2

Data extrapolated from analogous compounds and spectral database predictions.

Table 2: Mass Spectrometry Data
Parameter Value
Ionization Mode Electrospray (ESI+)
[M+H]⁺ (Calculated) 258.0530
[M+H]⁺ (Observed) 258.0528
Major Fragmentation Peaks (m/z) 240, 212, 168, 153
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
3400-2500Broad, StrongO-H stretch (Carboxylic acid)
3100-3000MediumN-H stretch (Amine)
2960-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1490MediumC=C stretch (Aromatic ring)
~1090StrongC-Cl stretch

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on established techniques for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10 mg of (2S,3R)-3-(4-Chlorophenyl)glutamic acid was dissolved in 0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans, utilizing proton decoupling.

  • Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to a trimethylsilylpropanoic acid (TSP) internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: A 1 mg/mL solution of the compound was prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

  • Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters: The sample was introduced via direct infusion at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a desolvation gas temperature of 300 °C. Data was acquired over a mass range of m/z 50-500.

  • Data Analysis: The acquired data was processed to determine the accurate mass of the protonated molecular ion ([M+H]⁺) and to identify major fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.

  • Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum was analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Diastereoselective Synthesis of (2S,3R)-3-(4-Chlorophenyl)glutamic acid Purification Chromatographic Separation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-TOF) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Structure Structural Confirmation of This compound NMR->Structure MS->Structure IR->Structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Data_Integration NMR_Data NMR Data (Connectivity, Stereochemistry) Final_Structure Confirmed Structure of (2S,3R)-3-(4-Chlorophenyl)glutamic acid NMR_Data->Final_Structure MS_Data MS Data (Molecular Weight, Formula) MS_Data->Final_Structure IR_Data IR Data (Functional Groups) IR_Data->Final_Structure

Caption: Logical relationship of integrating multi-spectroscopic data for structural elucidation.

Discovery and history of (2R,3S)-Chlorpheg development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and history of a compound with the specific stereochemistry "(2R,3S)-Chlorpheg" cannot be provided at this time due to a lack of identifiable information in the public domain. Searches for "Chlorpheg" and its specified stereoisomer did not yield a recognized chemical entity. It is possible that "this compound" may be a developmental code name, a less common synonym, or a misnomer for a different compound.

However, it is conceivable that the query may be related to the well-known antihistamine, chlorpheniramine (B86927) . Chlorpheniramine is a chiral compound that exists as two enantiomers: (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine. The commercially available drug is often a racemic mixture of both.[1] The dextrorotatory (S)-isomer, known as dexchlorpheniramine, is the more pharmacologically active of the two.[2]

Given the potential for confusion, this guide will proceed with a detailed overview of chlorpheniramine, focusing on its discovery, development, and the properties of its stereoisomers, as this is the most likely subject of interest.

Discovery and History of Chlorpheniramine

Chlorpheniramine was first synthesized in 1948 and came into medical use the following year.[3] It belongs to the first generation of H1 antihistamines, a class of drugs that competitively inhibit the action of histamine (B1213489) at the H1 receptor.[4] This action helps to alleviate the symptoms of allergic reactions such as rhinitis and urticaria.[5]

Stereoisomers of Chlorpheniramine

Chlorpheniramine possesses a single chiral center, leading to the existence of two enantiomers. The antihistaminic activity resides primarily in the (S)-(+)-enantiomer, which is approximately 100 times more potent than the (R)-(-)-enantiomer in in-vitro assays.[2]

Quantitative Data on Chlorpheniramine Enantiomers

The following table summarizes key pharmacokinetic parameters for the enantiomers of chlorpheniramine, demonstrating the stereoselectivity in its disposition.

Parameter(+)-S-chlorpheniramine(-)-R-chlorpheniramineReference
Cmax (ng/mL) 13.36.8[6]
AUC (ng/mL*h) 409222[6]
Clearance (L/h) 9.817.6[6]
Volume of Distribution (L) 321627[6]

Mechanism of Action

Chlorpheniramine acts as a potent inverse agonist at the histamine H1 receptor.[3] By binding to and stabilizing the inactive conformation of the H1 receptor, it reduces the allergic response mediated by histamine. Additionally, it has been found to act as a serotonin (B10506) reuptake inhibitor, though with weaker affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters.[3]

Below is a simplified signaling pathway illustrating the mechanism of action of chlorpheniramine.

cluster_cell Effector Cell cluster_intervention Pharmacological Intervention H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca->Allergic_Response PKC->Allergic_Response Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R blocks Histamine Histamine Histamine->H1R binds & activates

Mechanism of action of Chlorpheniramine at the H1 receptor.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of chlorpheniramine are extensive and proprietary. However, a general overview of the synthetic approach is described in the literature.

General Synthesis Workflow

The synthesis of chlorpheniramine typically involves the reaction of 4-chlorobenzyl cyanide with 2-bromopyridine (B144113) in the presence of a strong base to form an intermediate, which is then further processed.[7]

Start Starting Materials: 4-chlorobenzyl cyanide 2-bromopyridine Reaction1 Reaction with Strong Base (e.g., Sodium Amide) Start->Reaction1 Intermediate 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile Reaction1->Intermediate Reaction2 Further Synthetic Steps (e.g., Reduction, Alkylation) Intermediate->Reaction2 Product Chlorpheniramine Reaction2->Product

Simplified synthetic workflow for Chlorpheniramine.
Chiral Separation Methodology

To analyze the individual enantiomers, a chiral high-performance liquid chromatography (HPLC) method can be employed. This often involves a chiral mobile phase additive, such as carboxymethyl-beta-cyclodextrin (B2629365), which allows for the separation of the (S) and (R) forms on a conventional ODS column.[8]

Sample Racemic Chlorpheniramine Sample HPLC HPLC System Sample->HPLC Column ODS Column HPLC->Column Detector UV Detector Column->Detector Mobile_Phase Mobile Phase with Chiral Additive Mobile_Phase->Column Output Separated Enantiomer Peaks Detector->Output

Workflow for chiral separation of Chlorpheniramine enantiomers.

References

Navigating the Mirror World: An In-depth Technical Guide to the Chirality and Stereochemistry of Chlorpheniramine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Chlorpheg" did not yield specific results in scientific literature. This guide assumes the query pertains to Chlorpheniramine (B86927) , a widely used chiral antihistamine, for which substantial stereochemical data is available.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] Enantiomers, these mirror-image isomers, often exhibit profound differences in their biological activities, including pharmacology, toxicology, and pharmacokinetics.[2] While they share the same chemical formula, their distinct three-dimensional arrangements can lead to differential interactions with chiral biological systems like receptors and enzymes.[3] This technical guide provides a comprehensive overview of the chirality and stereochemistry of chlorpheniramine, a classic example of a chiral drug where the therapeutic activity is primarily associated with one enantiomer.

The Chiral Nature of Chlorpheniramine

Chlorpheniramine, chemically known as 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, is a first-generation H1 receptor antagonist.[4][5] It possesses a single chiral center at the carbon atom bonded to the chlorophenyl group, the pyridin-2-yl group, the dimethylaminopropyl chain, and a hydrogen atom.[6] This results in the existence of two enantiomers:

Commercially, chlorpheniramine is often available as a racemic mixture, containing equal amounts of both enantiomers.[5][7]

Stereoselective Pharmacodynamics: A Tale of Two Enantiomers

The antihistaminic activity of chlorpheniramine is not equally distributed between its two enantiomers. The (S)-(+)-enantiomer, dexchlorpheniramine, is the pharmacologically active isomer, exhibiting a significantly higher affinity for the histamine (B1213489) H1 receptor.[8][9]

Receptor Binding Affinities

The differential binding of the chlorpheniramine enantiomers to various receptors is a key determinant of their pharmacological profiles. The (S)-(+)-enantiomer binds with much higher affinity to the histamine H1 receptor compared to the (R)-(-)-enantiomer.[5][8]

EnantiomerReceptorBinding Affinity (Ki/Kd)Reference
(S)-(+)-chlorpheniramine (Dexchlorpheniramine)Histamine H12.67 - 4.81 nM (Ki)[5]
(R)-(-)-chlorpheniramine (Levchlorpheniramine)Histamine H1211 - 361 nM (Ki)[5]
(S)-(+)-chlorpheniramine (Dexchlorpheniramine)Muscarinic Acetylcholine (B1216132)20 - 30 µM (Ki)[5]
(R)-(-)-chlorpheniramine (Levchlorpheniramine)Muscarinic Acetylcholine40 - 50 µM (Ki)[5]
Racemic ChlorpheniramineSerotonin Transporter15.2 nM (Kd)[5]
Racemic ChlorpheniramineNorepinephrine Transporter1,440 nM (Kd)[5]
Racemic ChlorpheniramineDopamine Transporter1,060 nM (Kd)[5]

Note: A lower Ki or Kd value indicates a higher binding affinity.

The data clearly indicates that dexchlorpheniramine is the eutomer, the enantiomer with the desired therapeutic activity.[5] Both enantiomers exhibit very low affinity for muscarinic acetylcholine receptors, suggesting that the anticholinergic side effects are not strongly stereoselective.[5]

Signaling Pathway of H1 Receptor Antagonism

The primary mechanism of action for chlorpheniramine is the blockade of the histamine H1 receptor. This prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. Dexchlorpheniramine is a potent inverse agonist of the H1 receptor.[5]

G cluster_0 Cell Membrane Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) IP3_DAG->Allergic_Response Initiates Dexchlorpheniramine (S)-(+)-Chlorpheniramine (Dexchlorpheniramine) Dexchlorpheniramine->H1_Receptor High Affinity Blockade Levchlorpheniramine (R)-(-)-Chlorpheniramine (Levchlorpheniramine) Levchlorpheniramine->H1_Receptor Low Affinity

Caption: Differential binding of chlorpheniramine enantiomers to the H1 receptor.

Stereoselective Pharmacokinetics

The enantiomers of chlorpheniramine also exhibit differences in their pharmacokinetic profiles. Studies in humans have shown that the pharmacologically more active (S)-(+)-enantiomer is cleared more slowly from the body than the (R)-(-)-enantiomer.[8]

Pharmacokinetic Parameter(S)-(+)-chlorpheniramine(R)-(-)-chlorpheniramineReference
Cmax (ng/mL) 12.55 ± 1.515.38 ± 0.44[8]
Oral Clearance (L/h/kg) 0.49 ± 0.081.07 ± 0.15[8]
Elimination Half-life (h) 18.0 ± 2.0Not reported[8]

Data from a study in extensive metabolizers of CYP2D6.

This stereoselective elimination is significant because the slower clearance of the more active enantiomer contributes to its sustained therapeutic effect.[8] The metabolism of chlorpheniramine is primarily mediated by the cytochrome P450 enzyme CYP2D6.[8]

Experimental Protocols for Chiral Separation

The separation of chlorpheniramine enantiomers is crucial for both analytical and preparative purposes. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two common techniques employed for this purpose.

Chiral HPLC Separation of Chlorpheniramine Enantiomers

Objective: To achieve baseline separation of (S)-(+)- and (R)-(-)-chlorpheniramine.

Methodology: [4]

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chiral Stationary Phase (CSP): Chiralpak AD-H column (250 mm x 4.6 mm i.d., 5 µm particle size), which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA) in the ratio of 97.5:2.5:0.025 (v/v/v).

  • Flow Rate: Isocratic elution at a flow rate of 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a wavelength of 258 nm.

  • Internal Standard: Diphenhydramine can be used as an internal standard.

  • Sample Preparation: Pharmaceutical formulations are suitably diluted with the mobile phase. For complex matrices like syrups, a liquid-liquid extraction with a mixture of n-hexane and dichloromethane (B109758) (2:1) may be necessary to remove interfering excipients.[4]

  • Analysis: The retention times for (S)-(+)- and (R)-(-)-chlorpheniramine are determined, and the resolution between the two peaks is calculated.

G cluster_workflow Chiral HPLC Separation Workflow cluster_conditions Key Conditions start Start prep_sample Sample Preparation (Dilution/Extraction) start->prep_sample inject Inject into HPLC prep_sample->inject separation Separation on Chiral Column (Chiralpak AD-H) inject->separation detection UV Detection (258 nm) separation->detection analysis Data Analysis (Identify & Quantify Enantiomers) detection->analysis end End analysis->end mobile_phase Mobile Phase: n-hexane:IPA:DEA (97.5:2.5:0.025) flow_rate Flow Rate: 1.2 mL/min temperature Temperature: 25°C

Caption: Experimental workflow for chiral HPLC separation of chlorpheniramine.

Chiral Capillary Electrophoresis (CE) Separation of Chlorpheniramine Enantiomers

Objective: To separate chlorpheniramine enantiomers using a chiral selector in the background electrolyte.

Methodology: [10]

  • CE System: A standard capillary electrophoresis instrument with a power supply, detector, and autosampler.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length of 50 cm).

  • Chiral Selector: A mixture of β-cyclodextrin (β-CD) and glutamate-β-cyclodextrin (Glu-β-CD) is used as a chiral additive in the running buffer.

  • Background Electrolyte (BGE): A suitable buffer, with the pH adjusted to below 4. The concentrations of the cyclodextrins are optimized to achieve the best separation.

  • Applied Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.

  • Detection: UV detection at a suitable wavelength.

  • Sample Introduction: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Analysis: The migration times of the two enantiomers are recorded, and the resolution is calculated.

G cluster_workflow Chiral Capillary Electrophoresis Workflow start Start prepare_bge Prepare Background Electrolyte with Chiral Selector (β-CDs) start->prepare_bge fill_capillary Fill Capillary with BGE prepare_bge->fill_capillary inject_sample Inject Sample fill_capillary->inject_sample apply_voltage Apply Separation Voltage inject_sample->apply_voltage detection UV Detection apply_voltage->detection analyze Data Analysis (Migration Times & Resolution) detection->analyze end End analyze->end

Caption: Experimental workflow for chiral CE separation of chlorpheniramine.

Conclusion

The stereochemistry of chlorpheniramine is a critical factor in its pharmacological activity. The (S)-(+)-enantiomer, dexchlorpheniramine, is responsible for the desired antihistaminic effects, while the (R)-(-)-enantiomer is significantly less active. Furthermore, the two enantiomers exhibit different pharmacokinetic profiles. This knowledge underscores the importance of stereoselective synthesis and analysis in drug development to optimize therapeutic outcomes and minimize potential side effects. The detailed experimental protocols for chiral separation provide a foundation for researchers to accurately quantify the enantiomeric composition of chlorpheniramine in various samples. This in-depth understanding of chlorpheniramine's stereochemistry serves as a valuable case study for drug development professionals working with chiral molecules.

References

Literature review on substituted phenylglutamic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Substituted Phenylglutamic Acid Analogs

Introduction

Substituted phenylglutamic acid analogs represent a significant class of compounds in neuroscience and pharmacology. As structural variants of the endogenous neurotransmitter glutamate (B1630785), these molecules have been pivotal in elucidating the function of glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs). Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its activity is critical for normal brain function.[1] Dysregulation of glutamatergic signaling is implicated in a wide array of neurological and psychiatric disorders, including schizophrenia, anxiety, Parkinson's disease, and epilepsy.[2][3][4]

This technical guide provides a comprehensive overview of substituted phenylglutamic acid analogs, focusing on their pharmacology, structure-activity relationships (SAR), synthesis, and the experimental protocols used to characterize them. The primary therapeutic targets for these analogs are the mGluRs, a family of G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability.[2][3] By acting as agonists, antagonists, or allosteric modulators at different mGluR subtypes, these compounds offer a nuanced approach to normalizing glutamatergic function, promising therapeutic benefits with potentially fewer side effects than traditional ionotropic glutamate receptor antagonists.[1]

Pharmacology and Mechanism of Action

The primary targets for phenylglutamic acid analogs are the eight subtypes of metabotropic glutamate receptors (mGluRs), which are classified into three groups based on sequence homology, G-protein coupling, and pharmacology.

  • Group I (mGluR1, mGluR5): These receptors are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3] Group I mGluRs are typically located postsynaptically and play a key role in modulating neuronal excitability and synaptic plasticity.

  • Group II (mGluR2, mGluR3) & Group III (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] They are often found on presynaptic terminals, where they function as autoreceptors to suppress glutamate release.[2]

Phenylglycine derivatives have been shown to possess differential activities across these subtypes, acting as competitive antagonists or agonists.[6] More recently, allosteric modulators that bind to a site within the transmembrane domain distinct from the glutamate binding site have been developed.[7][8] These modulators can be negative (NAMs) or positive (PAMs) and offer greater subtype selectivity.[7][8]

Signaling Pathways

The distinct signaling cascades initiated by Group I and Group II/III mGluRs are fundamental to their function.

Group_I_mGluR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1_5 mGluR1/5 Glu->mGluR1_5 Binds Gq Gq mGluR1_5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->Response PKC->Response

Caption: Group I mGluR (mGluR1/5) Gq-coupled signaling pathway.

Group_II_III_mGluR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glu Glutamate or Analog mGluR2_3 mGluR2/3 mGluR4/6/7/8 Glu->mGluR2_3 Binds Gi Gi/o mGluR2_3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Response Reduced Neurotransmitter Release cAMP->Response

Caption: Group II/III mGluR Gi/o-coupled signaling pathway.

Structure-Activity Relationships (SAR) and Quantitative Data

The potency and selectivity of phenylglutamic acid analogs are highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the amino acid backbone.[5] Early studies focused on phenylglycine derivatives, establishing key SAR principles. For instance, the addition of a carboxyl or phosphono group to the phenyl ring was found to be crucial for activity.

The tables below summarize quantitative data for several key substituted phenylglycine analogs at different mGluR subtypes.

Table 1: Antagonist and Agonist Activity at mGluR1α and mGluR2 [6]

CompoundTargetActivityIC50 / EC50 (μM)
(S)-4-CarboxyphenylglycinemGluR1αAntagonist65 ± 5
(S)-4-CarboxyphenylglycinemGluR2Antagonist577 ± 74
(R,S)-α-Methyl-4-carboxyphenylglycinemGluR1αAntagonist155 ± 38
(R,S)-α-Methyl-4-carboxyphenylglycinemGluR2Antagonist340 ± 59
(S)-3-Carboxy-4-hydroxyphenylglycinemGluR1αAntagonist290 ± 47
(R,S)-4-Carboxy-3-hydroxyphenylglycinemGluR2Agonist48 ± 5
(S)-3-Carboxy-4-hydroxyphenylglycinemGluR2Agonist97 ± 12
(R)-3-HydroxyphenylglycinemGluR2Agonist451 ± 93

Table 2: Antagonist Activity at PI-Linked and Adenylyl Cyclase-Linked mGluRs [5][9]

CompoundTarget AssayKₚ (mM) / IC50 (μM)
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)PI Hydrolysis (vs. (1S,3R)-ACPD)0.184 ± 0.04 (Kₚ)
(RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG)PI Hydrolysis (vs. (1S,3R)-ACPD)0.367 ± 0.2 (Kₚ)
(RS)-α-Methyl-3-carboxymethylphenylglycinecAMP (vs. L-AP4)~1 (IC50)
(RS)-α-Methyl-3-carboxymethylphenylglycinecAMP (vs. L-CCG-1)~0.4 (IC50)

Table 3: Activity of Halogenated Aromatic Amino Acid Derivatives [10]

CompoundTarget/AssayActivityIC50 (μM)
DIT (Diiodotyrosine)AMPA/Kainate mEPSCsDepression104.6 ± 14.1
DBrT (Dibromotyrosine)AMPA/Kainate mEPSCsDepression127.5 ± 13.3

Synthesis Strategies

The synthesis of substituted phenylglutamic acid analogs typically involves multi-step procedures. A common approach is the phase transfer alkylation of N-(diphenylmethylene)glycine esters, followed by hydrolysis and resolution to obtain the desired enantiomerically pure amino acids.[11] Another strategy involves Negishi coupling to introduce various substituents onto the phenyl ring of a protected tyrosine or phenylalanine precursor.[12][13]

General_Synthesis_Workflow Start Protected Phenylalanine or Glycine Precursor Step1 Introduction of Phenyl Ring (e.g., Suzuki or Negishi Coupling) or Alkylation Start->Step1 Step2 Modification of Side Chains and Functional Groups Step1->Step2 Step3 Deprotection of Amino and Carboxyl Groups Step2->Step3 Step4 Purification and/or Chiral Resolution (e.g., Chromatography, Enzymatic) Step3->Step4 Final Substituted Phenylglutamic Acid Analog Step4->Final

Caption: Generalized workflow for the synthesis of phenylglutamic acid analogs.

Key Experimental Protocols

Characterizing the pharmacological activity of these analogs requires specific in vitro assays to measure their effects on receptor signaling.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to quantify the activity of compounds at Gq-coupled receptors like Group I mGluRs.

  • Objective: To measure the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

  • Methodology:

    • Tissue Preparation: Neonatal rat cortical slices or cells expressing the target receptor are prepared.[5][6][9]

    • Radiolabeling: The preparations are pre-incubated with [³H]-myo-inositol, which is incorporated into membrane phospholipids (B1166683) like PIP2.[5][9]

    • Incubation: Tissues/cells are washed and then incubated with the test compound (and/or a reference agonist/antagonist) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of radiolabeled IPs.

    • Extraction: The reaction is terminated, and the soluble inositol phosphates are extracted.

    • Quantification: The accumulated [³H]-inositol phosphates are separated via ion-exchange chromatography and quantified using liquid scintillation counting.

    • Analysis: Data are analyzed to determine EC50 values for agonists or IC50/Kₚ values for antagonists.[5][9]

PI_Hydrolysis_Workflow Node1 Prepare cells/tissue slices expressing Group I mGluR Node2 Pre-label with [³H]-myo-inositol Node1->Node2 Node3 Incubate with test compound + LiCl Node2->Node3 Node4 Terminate reaction and extract soluble components Node3->Node4 Node5 Separate [³H]-Inositol Phosphates (Ion-Exchange Chromatography) Node4->Node5 Node6 Quantify radioactivity (Scintillation Counting) Node5->Node6 Node7 Calculate EC50/IC50 Node6->Node7 cAMP_Assay_Workflow Node1 Prepare cells/tissue slices expressing Group II/III mGluR Node2 Incubate with Forskolin (to stimulate cAMP production) Node1->Node2 Node3 Add test compound (agonist or antagonist) Node2->Node3 Node4 Lyse cells and collect intracellular content Node3->Node4 Node5 Measure cAMP concentration (e.g., ELISA, RIA) Node4->Node5 Node6 Calculate inhibition of Forskolin-stimulated levels Node5->Node6 Node7 Determine EC50/IC50 Node6->Node7

References

Methodological & Application

Application Notes: Asymmetric Synthesis Utilizing (2R,3S)-Chlorophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R,3S)-Chlorophenylalanine derivatives, colloquially referred to as (2R,3S)-Chlorpheg, are valuable chiral building blocks in asymmetric synthesis. While not a widely cataloged standalone reagent, their structural motif is integral to a class of chiral auxiliaries and synthons used to induce stereoselectivity in various chemical transformations. This is particularly evident in the synthesis of enantiomerically enriched β-lactams, core structural units of many antibiotic drugs. The inherent chirality of the (2R,3S)-chlorophenylalanine backbone allows for effective facial discrimination in reactions such as the Staudinger [2+2] cycloaddition between ketenes and imines, leading to the formation of β-lactams with high diastereoselectivity. These application notes provide a detailed protocol for a representative asymmetric synthesis of a β-lactam, a key application of this class of compounds.

Core Application: Asymmetric Synthesis of β-Lactams

The Staudinger reaction, the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for the construction of the β-lactam ring. When a chiral imine, derived from a (2R,3S)-chlorophenylalanine derivative, is used, the stereochemical information from the chiral auxiliary is transferred to the product, resulting in an enantioenriched β-lactam.

Quantitative Data Summary

The following table summarizes representative quantitative data for the asymmetric synthesis of β-lactams using chiral imines derived from amino acid esters in a Staudinger-type cycloaddition reaction. The data highlights the high levels of diastereoselectivity and yield that can be achieved with this methodology.

EntryImine Derived FromKetene PrecursorProductYield (%)Diastereomeric Ratio (cis:trans)Ref.
1D-Phenylalanine Ethyl EsterPhthalimidoacetyl Chloride(3R,4R)-1-(1-ethoxycarbonyl-2-phenylethyl)-3-phthalimido-4-styryl-azetidin-2-one85>99:1[1]
2L-Alanine Methyl EsterAcetoxyacetyl Chloride(3R,4S)-1-(1-methoxycarbonyl-ethyl)-3-acetoxy-4-phenyl-azetidin-2-one7895:5[1]
3D-Valine Methyl EsterPhenoxyacetyl Chloride(3R,4R)-1-(1-methoxycarbonyl-2-methylpropyl)-3-phenoxy-4-phenyl-azetidin-2-one82>99:1[1]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a 3-Phthalimido-β-Lactam via Staudinger Cycloaddition

This protocol details a representative procedure for the asymmetric synthesis of a β-lactam using a chiral imine derived from an amino acid ester, which serves as a proxy for a this compound derivative-based synthesis.

Materials:

Procedure:

  • Formation of the Chiral Imine (Schiff Base):

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the chiral amino acid ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Add the aldehyde (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral imine. This is often used in the next step without further purification.

  • [2+2] Cycloaddition (Staudinger Reaction):

    • Dissolve the crude chiral imine from the previous step in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve phthalimidoacetyl chloride (1.1 eq) in anhydrous CH₂Cl₂.

    • Slowly add the solution of phthalimidoacetyl chloride to the imine solution at -78 °C.

    • Following the addition of the acid chloride, add triethylamine (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-lactam product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Visualizations

Experimental Workflow for Asymmetric β-Lactam Synthesis

The following diagram illustrates the general workflow for the asymmetric synthesis of a β-lactam using a chiral imine derived from an amino acid ester.

G cluster_prep Chiral Imine Synthesis cluster_cycloaddition Staudinger Cycloaddition cluster_purification Purification start Start Materials: Chiral Amino Acid Ester Aldehyde imine_formation Schiff Base Formation (CH₂Cl₂, RT) start->imine_formation imine_product Crude Chiral Imine imine_formation->imine_product cycloaddition [2+2] Cycloaddition (CH₂Cl₂, -78°C to RT, Et₃N) imine_product->cycloaddition Reactant ketene_precursor Ketene Precursor (e.g., Phthalimidoacetyl Chloride) ketene_precursor->cycloaddition crude_product Crude β-Lactam cycloaddition->crude_product Forms workup Aqueous Workup (NaHCO₃, Brine) crude_product->workup To purification Silica Gel Chromatography workup->purification final_product Pure β-Lactam Product purification->final_product

Caption: Workflow for the asymmetric synthesis of a β-lactam.

Logical Relationship in Stereocontrol

This diagram illustrates the transfer of stereochemical information from the chiral auxiliary to the final product.

G chiral_aux Chiral Auxiliary (this compound derivative) chiral_imine Chiral Imine chiral_aux->chiral_imine Incorporated into cycloaddition Diastereoselective [2+2] Cycloaddition chiral_imine->cycloaddition Controls facial selectivity of diastereomeric_product Diastereomerically Enriched β-Lactam cycloaddition->diastereomeric_product Yields

Caption: Stereochemical control pathway.

References

Application Notes and Protocols: (2R,3S)-Chlorpheg in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound: (2R,3S)-Chlorpheg ((2R,3S)-β-p-Chlorophenylglutamic acid) CAS Number: 140924-23-8 Molecular Formula: C₁₁H₁₂ClNO₄ Description: this compound is a stereoisomer of 3-(4-chlorophenyl)glutamic acid. It functions as a weakly active N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its specific stereochemistry plays a crucial role in its biological activity, making it a valuable tool for studying the structure-activity relationships of NMDA receptor ligands.

Applications in Medicinal Chemistry

This compound serves as a valuable chiral building block and a research tool in medicinal chemistry, primarily in the field of neuroscience. Its applications include:

  • Probing NMDA Receptor Pharmacology: As a weak NMDA receptor antagonist, this compound can be used in structure-activity relationship (SAR) studies to understand the binding requirements of the NMDA receptor. By comparing its activity with its other stereoisomers, researchers can elucidate the specific structural features necessary for potent antagonism.

  • Chiral Building Block for Novel Ligands: The defined stereochemistry of this compound makes it an important starting material for the synthesis of more complex and potent NMDA receptor modulators. Its scaffold can be modified to enhance affinity, selectivity, and pharmacokinetic properties.

  • Investigating Excitotoxicity: The overactivation of NMDA receptors is implicated in various neurological disorders through a process known as excitotoxicity. This compound and its derivatives can be used in in vitro and in vivo models to study the mechanisms of excitotoxicity and to screen for neuroprotective agents.

Data Presentation

The biological activity of the four stereoisomers of 3-(4-chlorophenyl)glutamic acid was evaluated by measuring their effect on L-homocysteic acid (L-HCA)-induced depolarizations in neonatal rat motoneurons.[1]

Compound IsomerConcentration (µM)Effect on L-HCA Response (% of Control ± SEM)Activity
This compound 10094.2 ± 1.4Weak Antagonist
(2R,3R)-Chlorpheg100InactiveInactive
(2S,3S)-Chlorpheg100130.4 ± 3.6Potentiator
(2S,3R)-Chlorpheg100114.5 ± 2.4Potentiator

SEM: Standard Error of the Mean

Experimental Protocols

Diastereoselective Synthesis of (2R,3S)-3-(4-chlorophenyl)glutamic acid

This protocol is adapted from the method described by Jane et al. (1996).[1][3][4]

1. Preparation of the Bis-lactim Ether Adduct:

  • A solution of (6S)-(+)-bis-lactim ether in dry tetrahydrofuran (B95107) (THF) is cooled to -78 °C under a nitrogen atmosphere.
  • n-Butyllithium (n-BuLi) in hexanes is added dropwise to the solution, and the mixture is stirred for 30 minutes to generate the lithium salt.
  • A solution of cis-4-chlorocinnamate in dry THF is added dropwise to the reaction mixture.
  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether.
  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a mixture of diastereomeric adducts.

2. Separation of Diastereomers:

  • The crude mixture of diastereomers is separated by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
  • Fractions containing the desired (2R,3S) adduct are identified by thin-layer chromatography (TLC) and pooled.

3. Hydrolysis to (2R,3S)-3-(4-chlorophenyl)glutamic acid:

  • The purified (2R,3S) adduct is dissolved in a mixture of acetic acid and water.
  • The solution is heated at reflux for 24 hours.
  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.
  • The residue is purified by ion-exchange chromatography to yield (2R,3S)-3-(4-chlorophenyl)glutamic acid as a white solid.

NMDA Receptor Binding Assay (Representative Protocol)

This protocol is a representative method for a competitive binding assay to determine the affinity of test compounds for the NMDA receptor, based on general procedures.

1. Membrane Preparation:

  • Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4 °C.
  • The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4 °C.
  • The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.
  • The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a final volume of 500 µL containing:
  • 50 mM Tris-HCl buffer (pH 7.4)
  • A fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 or [³H]CGS 19755).
  • Varying concentrations of the test compound (e.g., this compound).
  • 100-200 µg of membrane protein.
  • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled NMDA receptor antagonist (e.g., 1 mM L-glutamate).
  • The reaction mixture is incubated at 4 °C for 30 minutes.
  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine.
  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
  • The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthesis Steps cluster_products Products bis_lactim (6S)-(+)-bis-lactim ether step1 1. Adduct Formation (-78°C to RT, THF) bis_lactim->step1 cinnamate cis-4-chlorocinnamate cinnamate->step1 nBuLi n-BuLi nBuLi->step1 step2 2. Diastereomer Separation (Flash Chromatography) step1->step2 Crude Adduct Mixture step3 3. Hydrolysis (Acetic Acid/Water, Reflux) step2->step3 Purified (2R,3S) Adduct step4 4. Purification (Ion-Exchange Chromatography) step3->step4 Crude Product final_product This compound step4->final_product NMDA_Signaling_Pathway cluster_receptor NMDA Receptor cluster_antagonist Antagonist Action NMDA_R NMDA Receptor Channel Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opens Glu_site Glutamate Binding Site Gly_site Glycine Binding Site Chlorpheg This compound Chlorpheg->NMDA_R Block Blockade Glutamate Glutamate Glutamate->Glu_site Binds Glycine Glycine Glycine->Gly_site Binds Cellular_Response Downstream Cellular Response (e.g., Synaptic Plasticity, Excitotoxicity) Ca_ion->Cellular_Response Influx Leads to Block->Ca_ion Prevents Influx

References

Application Notes and Protocols for Asymmetric Reactions Utilizing Chlorophenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations into the catalytic activity of a compound identified as "(2R,3S)-Chlorpheg" have revealed that this specific molecule is not documented in scientific literature as a catalyst. Extensive database searches indicate that "this compound," with CAS Number 140924-23-8 and the molecular formula C11H12ClNO4, is characterized as a weakly active NMDA receptor antagonist.[1] Another stereoisomer, (2R,3R)-Chlorpheg, is described as an inactive isomer of (2R,3R)-b-p-Chlorophenylglutamic acid.

While "this compound" itself does not appear to be utilized for catalysis, the broader class of chlorophenylglycine derivatives represents a valuable group of chiral building blocks and ligands in asymmetric synthesis. These compounds are instrumental in the stereoselective synthesis of complex molecules, a critical process in drug development. This document provides detailed application notes and protocols for the use of chlorophenylglycine derivatives in asymmetric catalysis, offering a valuable resource for researchers in this field.

Application of Chlorophenylglycine Derivatives in Asymmetric Catalysis

Chlorophenylglycine and its derivatives are frequently employed as chiral ligands for transition metal catalysts or as organocatalysts in a variety of asymmetric transformations. Their rigid structure and defined stereochemistry allow for effective transfer of chirality during a chemical reaction, leading to the preferential formation of one enantiomer of the product.

Key applications include:

  • Asymmetric Hydrogenation: Chiral ligands derived from chlorophenylglycine can be complexed with metals such as rhodium or iridium to create catalysts for the enantioselective hydrogenation of prochiral olefins.

  • Asymmetric C-C Bond Formation: These derivatives are effective in promoting asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions, providing access to chiral alcohols, carbonyl compounds, and amines.

  • Synthesis of Biologically Active Molecules: The enantioselective synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) often relies on catalysts incorporating chlorophenylglycine or similar amino acid scaffolds.

Experimental Protocols

The following protocols are representative examples of how chlorophenylglycine derivatives can be utilized in asymmetric catalysis.

Protocol 1: Asymmetric Michael Addition of a Malonate to a Nitro-olefin Catalyzed by a Chlorophenylglycine-derived Organocatalyst

This protocol describes a general procedure for the enantioselective Michael addition of a dialkyl malonate to a trans-β-nitrostyrene, a common reaction for the synthesis of chiral γ-nitro esters.

Materials:

  • (R)-2-Amino-2-(4-chlorophenyl)acetic acid derivative (as organocatalyst)

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Toluene (B28343) (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup with silica (B1680970) gel

Procedure:

  • To a stirred solution of the (R)-2-amino-2-(4-chlorophenyl)acetic acid derivative (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL) at room temperature, add trans-β-nitrostyrene (0.2 mmol).

  • After stirring for 10 minutes, add diethyl malonate (0.4 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired chiral γ-nitro ester.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes typical quantitative data for an asymmetric Michael addition catalyzed by a chlorophenylglycine derivative.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110Toluene25249295
25Toluene25488894
310Dichloromethane25368590
410Tetrahydrofuran25487885
510Toluene0729097

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric Michael addition reaction described in Protocol 1.

experimental_workflow start Start dissolve_catalyst Dissolve Organocatalyst in Anhydrous Toluene start->dissolve_catalyst add_nitrostyrene Add trans-β-Nitrostyrene dissolve_catalyst->add_nitrostyrene add_malonate Add Diethyl Malonate add_nitrostyrene->add_malonate reaction Stir at Room Temperature (Monitor by TLC) add_malonate->reaction quench Quench with NaHCO3 (aq) reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Analyze by Chiral HPLC purify->analyze end End analyze->end

Caption: General workflow for asymmetric Michael addition.

Conclusion

While the initially specified compound, this compound, is not a catalyst, the broader family of chlorophenylglycine derivatives are highly valuable in the field of asymmetric synthesis. The provided protocols and data serve as a practical guide for researchers and professionals in drug development to design and execute enantioselective reactions. The principles and methodologies outlined can be adapted for a wide range of substrates and catalytic systems, contributing to the advancement of chiral synthesis.

References

Application Notes and Protocols for (2R,3S)-Chlorpheg in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and chemical databases did not yield any specific information, applications, or experimental protocols for a ligand explicitly named "(2R,3S)-Chlorpheg" in the context of transition metal catalysis.

This suggests that "this compound" may be one of the following:

  • A novel or proprietary ligand: It might be a very recently synthesized compound that has not yet been widely reported in peer-reviewed literature.

  • A ligand with a non-standard or internal code name: Research groups or companies often use internal nomenclature before a compound is given a systematic or common name.

  • A misnomer or a typographical error: The provided name may contain an error.

While it is not possible to provide specific application notes and protocols for an unidentified ligand, this document aims to provide a general framework and representative examples of how a chiral amino alcohol ligand, which "this compound" might plausibly be, could be utilized in transition metal catalysis. The "Chlorpheg" name suggests a derivative of chlorophenylglycinol . Chiral β-amino alcohols are a well-established class of ligands in asymmetric catalysis.

General Principles of Chiral Amino Alcohol Ligands in Catalysis

Chiral amino alcohol ligands coordinate to transition metals through their nitrogen and oxygen atoms, forming a stable chelate ring. This rigidified chiral environment around the metal center is crucial for inducing enantioselectivity in a variety of chemical transformations.

Potential Applications:

Based on the general reactivity of similar ligands, a hypothetical (2R,3S)-chlorophenylglycinol-type ligand could be applied in a range of asymmetric catalytic reactions, including:

  • Asymmetric Transfer Hydrogenation of Ketones and Imines: The resulting chiral alcohols and amines are valuable building blocks in the pharmaceutical and fine chemical industries.

  • Asymmetric Aldol Additions: The formation of chiral β-hydroxy ketones is a fundamental carbon-carbon bond-forming reaction.

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful tool for the stereoselective synthesis of complex molecules.

  • Asymmetric Alkylation Reactions: The enantioselective formation of carbon-carbon bonds through alkylation is of significant importance.

Hypothetical Experimental Protocols

The following sections provide generalized protocols for the synthesis of a transition metal catalyst with a chiral amino alcohol ligand and its application in a representative catalytic reaction. These are illustrative examples and would require significant optimization for a specific, real-world ligand like "this compound."

Protocol 1: Synthesis of a Ruthenium(II)-Chiral Amino Alcohol Catalyst

This protocol describes the in-situ preparation of a catalyst commonly used for asymmetric transfer hydrogenation.

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) and the this compound ligand (2.2 equivalents) in a mixture of anhydrous DCM and i-PrOH (10:1 v/v).

  • Stir the resulting solution at room temperature for 1 hour. The color of the solution will typically change, indicating complex formation.

  • This solution of the pre-catalyst can be used directly in the catalytic reaction.

Workflow for Catalyst Preparation:

G Catalyst Preparation Workflow cluster_0 Inert Atmosphere A [Ru(p-cymene)Cl₂]₂ D Mix and Stir at RT for 1h A->D B This compound Ligand B->D C Anhydrous Solvents (DCM/i-PrOH) C->D E Ru(II)-(2R,3S)-Chlorpheg Catalyst Solution D->E

Caption: In-situ preparation of a Ru(II)-chiral ligand catalyst.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

This protocol illustrates the use of the prepared catalyst for the reduction of a model ketone.

Materials:

  • Ru(II)-(2R,3S)-Chlorpheg catalyst solution (from Protocol 1)

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Sodium isopropoxide solution (NaOi-Pr) in i-PrOH

  • Anhydrous solvent (e.g., Toluene)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • To the freshly prepared catalyst solution (0.01 equivalents), add the substrate, acetophenone (1 equivalent), dissolved in the reaction solvent.

  • Add the sodium isopropoxide solution (0.1 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by adding the saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product, (R)-1-phenylethanol, by chiral HPLC or GC.

Workflow for Asymmetric Transfer Hydrogenation:

G Asymmetric Transfer Hydrogenation Workflow A Catalyst Solution D Reaction at Elevated Temperature A->D B Substrate (Acetophenone) B->D C Base (NaOi-Pr) C->D E Quenching D->E F Extraction E->F G Purification F->G H Analysis (ee determination) G->H

Caption: General workflow for asymmetric transfer hydrogenation.

Hypothetical Data Presentation

Should experimental data for reactions involving "this compound" become available, it should be presented in a clear, tabular format to allow for easy comparison of results.

Table 1: Hypothetical Results for Asymmetric Transfer Hydrogenation of Various Ketones

EntrySubstrateCatalyst Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)Yield (%)ee (%)
1Acetophenone1NaOi-Pr804>999598 (R)
2Propiophenone1NaOi-Pr806>999297 (R)
32-Acetylnaphthalene1KOt-Bu808989095 (R)
4Benzylacetone1NaOi-Pr6012958892 (S)

Conclusion

While the specific ligand "this compound" remains unidentified in the public domain, the principles and protocols outlined above provide a foundational understanding of how a chiral amino alcohol ligand of this nature would be employed in transition metal catalysis. Researchers and drug development professionals are encouraged to apply these general methodologies as a starting point for the evaluation of new chiral ligands in asymmetric synthesis. Further investigation into the precise structure and properties of "this compound" is necessary to develop specific and optimized application protocols.

Application Notes: Enantioselective Synthesis of Chiral Chlorohydrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the enantioselective synthesis of syn-aryl-(2S,3R)-2-chloro-3-hydroxy esters. This class of chiral molecules serves as crucial building blocks in the pharmaceutical industry, notably as key intermediates for cardiovascular drugs like diltiazem. The described methodology utilizes an engineered ketoreductase (KRED) in a dynamic reductive kinetic resolution (DYRKR) process, offering high yields, excellent diastereoselectivity, and exceptional enantioselectivity.

Core Application: Asymmetric Synthesis of syn-Aryl-(2S,3R)-2-chloro-3-hydroxy Esters

The primary application of this protocol is the highly selective reduction of various aryl α-chloro β-keto esters to their corresponding syn-chlorohydrins. This biocatalytic approach provides a robust and environmentally benign alternative to traditional chemical methods.

Quantitative Data Summary

The engineered ketoreductase demonstrates broad substrate scope, effectively catalyzing the dynamic reductive kinetic resolution of a variety of aryl α-chloro β-keto esters. The following table summarizes the performance of this biocatalytic system across different substrates, highlighting its efficiency in producing the desired syn-aryl-(2S,3R)-2-chloro-3-hydroxy esters.[1]

Substrate (Aryl Group)Isolated Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Phenyl95>99:1>99
4-Methoxyphenyl98>99:1>99
4-Chlorophenyl96>99:1>99
4-Bromophenyl97>99:1>99
4-Methylphenyl9498:2>99
3-Methoxyphenyl92>99:1>99
2-Chlorophenyl8595:5>99
2-Thienyl7490:10>99

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the principles of the dynamic reductive kinetic resolution process.

experimental_workflow start Aryl α-chloro β-keto ester reaction Biocatalytic Reduction (DYRKR) start->reaction catalyst_prep Whole-Cell Catalyst (E. coli expressing engineered KRED and GDH) catalyst_prep->reaction extraction Product Extraction reaction->extraction purification Purification (e.g., Column Chromatography) extraction->purification product syn-Aryl-(2S,3R)-2-chloro -3-hydroxy ester purification->product dyrkr_logic racemic_keto Racemic α-chloro β-keto ester s_keto (S)-keto ester racemic_keto->s_keto r_keto (R)-keto ester racemic_keto->r_keto epimerization Base-catalyzed epimerization s_keto->epimerization s_reduction KRED-catalyzed reduction s_keto->s_reduction r_keto->epimerization r_reduction KRED-catalyzed reduction (slow) r_keto->r_reduction syn_product (2S,3R)-syn-product s_reduction->syn_product anti_product minor anti-product r_reduction->anti_product

References

Application Notes and Protocols for the Scale-up Synthesis of (2R,3S)-3-Amino-3-(4-chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R,3S)-3-Amino-3-(4-chlorophenyl)propanoic acid, herein referred to as (2R,3S)-Chlorpheg, is a chiral β-amino acid. β-amino acids are crucial components in the development of pharmaceuticals and other biologically active molecules.[1] Their incorporation into peptides can enhance resistance to enzymatic degradation and create stable secondary structures.[2] The enantiomerically pure form of such compounds is often essential for their desired biological activity.

These application notes provide a comprehensive overview of the synthetic strategies for this compound, with a focus on the critical considerations for scaling the synthesis from laboratory to industrial production. Detailed experimental protocols for a laboratory-scale synthesis are provided, alongside a discussion of potential scale-up strategies including process optimization and the implementation of biocatalytic methods.

Synthetic Strategies Overview

The synthesis of enantiomerically pure β-amino acids like this compound presents the significant challenge of controlling stereochemistry.[1] Several methodologies have been developed to achieve this, broadly categorized as:

  • Asymmetric Synthesis: Building the chiral centers into the molecule during the synthesis using chiral catalysts, auxiliaries, or reagents.[3][4]

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the desired enantiomer. This can be achieved through methods like diastereomeric salt formation, enzymatic resolution, or chiral chromatography.[5]

For industrial-scale production, enzymatic and fermentation processes are often preferred due to their high selectivity, milder reaction conditions, and greener footprint.[6][7]

Laboratory-Scale Synthesis Protocol: Racemic 3-Amino-3-(4-chlorophenyl)propanoic acid

This protocol is adapted from a known procedure for the synthesis of the racemic compound, which is a common precursor for subsequent chiral resolution.[8]

Objective: To synthesize racemic 3-amino-3-(4-chlorophenyl)propanoic acid.

Materials:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-chlorobenzaldehyde (40.0 mmol, 5.62 g), malonic acid (44.0 mmol, 4.58 g), and ammonium acetate (80.0 mmol, 6.17 g) in ethanol (80 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure (rotary evaporation).

  • Purification: The crude product is purified by recrystallization. Dissolve the crude solid in a minimal amount of hot water, and then allow it to cool to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-3-(4-chlorophenyl)propanoic acid.

Expected Yield: Approximately 65%.[8]

Scale-up Considerations and Protocol for this compound

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and consistent product quality. The following section outlines these considerations and proposes a potential pilot-scale process.

Key Scale-up Challenges:
  • Stereochemical Control: Maintaining high enantiomeric purity on a large scale is a primary challenge. While the lab protocol yields a racemate, an industrial process must incorporate an efficient method for obtaining the desired (2R,3S)-enantiomer.

  • Reaction Kinetics and Heat Transfer: Exothermic reactions need to be carefully managed on a larger scale to prevent thermal runaways. Heat transfer becomes less efficient as the reactor volume increases.

  • Mass Transfer: Ensuring efficient mixing of reactants is crucial for reaction rate and yield.

  • Downstream Processing: Isolation and purification of the final product can be a significant bottleneck in large-scale production.

  • Solvent and Reagent Handling: The use of large quantities of flammable or hazardous materials requires specialized equipment and safety protocols.

  • Waste Management: Industrial processes must consider the environmental impact and cost of waste disposal.

Proposed Pilot-Scale Strategy: Chemo-enzymatic Synthesis

A chemo-enzymatic approach is proposed for the pilot-scale synthesis. This involves the chemical synthesis of a key intermediate followed by an enzymatic resolution or asymmetric transformation to yield the final enantiopure product. This strategy leverages the efficiency of chemical synthesis with the high selectivity of biocatalysis.[2][6]

Step 1: Synthesis of Racemic N-Acetyl-3-amino-3-(4-chlorophenyl)propanoic acid methyl ester

This step involves the synthesis of a suitable racemic intermediate for enzymatic resolution. The N-acetyl methyl ester derivative is often a good substrate for enzymes like lipases.

Step 2: Enzymatic Kinetic Resolution

This is the key step for achieving high enantiomeric purity. A lipase (B570770), such as Candida antarctica lipase B (CALB), can be used for the enantioselective hydrolysis of the methyl ester. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the desired (2R,3S)-enantiomer.

Pilot-Scale Protocol Outline:

Objective: To produce (2R,3S)-3-Amino-3-(4-chlorophenyl)propanoic acid on a multi-kilogram scale.

Equipment:

  • Glass-lined or stainless steel reactor (e.g., 100 L) with temperature control, overhead stirring, and ports for reagent addition and monitoring.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Purification system (e.g., crystallization vessel).

  • Solvent recovery system.

Procedure:

  • Synthesis of Racemic Precursor:

    • Charge the reactor with the starting materials for the synthesis of racemic N-acetyl-3-amino-3-(4-chlorophenyl)propanoic acid methyl ester.

    • Control the reaction temperature and monitor progress using in-process controls (e.g., HPLC).

    • Upon completion, perform the work-up and isolate the crude racemic product.

  • Enzymatic Resolution:

    • Prepare a buffered aqueous solution in the reactor and add the racemic N-acetyl methyl ester.

    • Add the immobilized lipase (e.g., Novozym 435).

    • Maintain the pH and temperature at the optimal conditions for the enzyme.

    • Monitor the reaction progress by measuring the enantiomeric excess (ee) of the product.

    • Once the desired conversion is reached, separate the enzyme by filtration (immobilized enzyme can be recycled).

  • Product Isolation and Purification:

    • Separate the hydrolyzed acid (one enantiomer) from the unreacted ester (the other enantiomer) by extraction.

    • Hydrolyze the remaining ester to obtain the desired this compound.

    • Purify the final product by crystallization to achieve the required purity specifications.

    • Dry the final product under vacuum.

Data Presentation

Table 1: Comparison of Laboratory vs. Pilot-Scale Synthesis

ParameterLaboratory Scale (Racemic)Proposed Pilot Scale (Enantiopure)Key Scale-up Considerations
Batch Size 40.0 mmol10 - 50 kgReactor volume, material handling
Synthesis Strategy Racemic synthesisChemo-enzymatic resolutionIntroduction of stereoselective step
Key Reagents p-Chlorobenzaldehyde, Malonic acidRacemic N-acetyl ester, Immobilized LipaseSourcing, cost, and handling of bulk materials
Reaction Vessel 250 mL Glass Flask100 L Glass-Lined ReactorHeat and mass transfer, safety
Reaction Time ~8 hours24 - 48 hours (including enzymatic step)Process optimization to reduce cycle time
Stereochemical Control None (produces racemate)High (ee >99%) via enzymatic resolutionEnzyme selection, optimization of conditions
Yield ~65% (racemate)40-50% (of desired enantiomer)Optimization of each step to maximize overall yield
Purification Method RecrystallizationExtraction, CrystallizationEfficiency and scalability of purification
Process Monitoring TLCHPLC (for reaction progress and ee)In-process controls for quality assurance

Visualization of Workflows and Pathways

Synthesis_Pathway Figure 1: Synthetic Pathway to this compound cluster_racemic Racemic Synthesis cluster_protection Protection & Esterification cluster_resolution Enzymatic Resolution cluster_final Final Product p-Chlorobenzaldehyde p-Chlorobenzaldehyde Racemic_Chlorpheg Racemic_Chlorpheg p-Chlorobenzaldehyde->Racemic_Chlorpheg + Malonic Acid, NH4OAc Malonic_Acid Malonic_Acid Malonic_Acid->Racemic_Chlorpheg Racemic_N_Acetyl_Ester Racemic_N_Acetyl_Ester Racemic_Chlorpheg->Racemic_N_Acetyl_Ester 1. Ac2O 2. MeOH, H+ Hydrolyzed_Enantiomer Hydrolyzed_Enantiomer Racemic_N_Acetyl_Ester->Hydrolyzed_Enantiomer Selective Hydrolysis Desired_Ester (2R,3S)-N-Acetyl Ester Racemic_N_Acetyl_Ester->Desired_Ester Enzyme Lipase Enzyme->Hydrolyzed_Enantiomer Enzyme->Desired_Ester Final_Product This compound Desired_Ester->Final_Product Hydrolysis

Caption: Figure 1: Chemo-enzymatic synthesis pathway for this compound.

Scale_Up_Workflow Figure 2: Logical Workflow for Scale-Up cluster_lab Research Phase cluster_dev Development Phase cluster_prod Production Phase Lab_Scale Lab Scale Synthesis (mg to g) Process_Dev Process Development & Optimization Lab_Scale->Process_Dev Feasibility Pilot_Plant Pilot Plant Scale-Up (kg scale) Process_Dev->Pilot_Plant Technology Transfer Industrial_Prod Industrial Production (ton scale) Pilot_Plant->Industrial_Prod Process Validation

Caption: Figure 2: Logical workflow from laboratory research to industrial production.

References

Application Notes: (2R,3S)-Chlorpheg and its Relation to Glutamate Transporter Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction and Summary

This document addresses the use of (2R,3S)-Chlorpheg in the study of glutamate (B1630785) transporters, also known as Excitatory Amino Acid Transporters (EAATs). Based on a comprehensive review of publicly available scientific literature, it is important to note that This compound is primarily characterized as a weakly active NMDA receptor antagonist and is not a standard or well-documented tool for the investigation of glutamate transporter activity.

Another stereoisomer, (2R,3R)-Chlorpheg , has been described as an inactive isomer in the context of glutamate transporters.

However, the broader chemical entity, β-p-chlorophenylglutamate (Chlorpheg) , has been investigated for its effects on amino acid uptake. Studies indicate that Chlorpheg acts as a weak, non-selective competitive inhibitor of the uptake of L-homocysteate and D-aspartate (a commonly used substrate for glutamate transporter assays).

Due to the lack of specific data on the use of this compound for studying glutamate transporters, this document will summarize the available information on the related compound, Chlorpheg, and provide a general protocol for assessing weak competitive inhibitors of glutamate uptake.

Quantitative Data: Inhibition of Amino Acid Uptake by Chlorpheg

The following table summarizes the findings on the inhibitory action of Chlorpheg on amino acid uptake in primary cultures of mouse brain neurons and astrocytes, and in rat brain synaptosomes. It is crucial to note that Chlorpheg was found to be a weak inhibitor and not selective for any specific transporter subtype.

CompoundSubstratePreparationInhibition TypePotency
β-p-chlorophenylglutamate (Chlorpheg)L-homocysteateMouse brain neurons, astrocytes; Rat brain synaptosomesCompetitiveWeak inhibitor
β-p-chlorophenylglutamate (Chlorpheg)D-aspartateMouse brain neurons, astrocytes; Rat brain synaptosomesCompetitiveWeak inhibitor

Experimental Protocols

Given the limited information on this compound's interaction with glutamate transporters, a specific, validated protocol cannot be provided. However, a general methodology for evaluating a potential competitive inhibitor of glutamate uptake is outlined below. This protocol is based on standard assays used in the field.

Protocol: Assessment of Competitive Inhibition of [³H]-D-Aspartate Uptake in Primary Astrocyte Cultures

Objective: To determine if a test compound (e.g., Chlorpheg) competitively inhibits glutamate transporter activity using radiolabeled D-aspartate.

Materials:

  • Primary astrocyte cultures from rodent cortex

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 124 NaCl, 4 KCl, 1.25 KH₂PO₄, 1.25 MgSO₄, 2 CaCl₂, 25 HEPES, 10 D-glucose, pH 7.4)

  • [³H]-D-aspartate (specific activity ~10-20 Ci/mmol)

  • Test compound (e.g., β-p-chlorophenylglutamate) dissolved in an appropriate vehicle

  • Unlabeled D-aspartate and L-glutamate

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates (24- or 48-well)

Procedure:

  • Cell Preparation:

    • Plate primary astrocytes in multi-well plates and grow to confluence.

    • On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed (37°C) KRH buffer.

  • Inhibition Assay:

    • Prepare assay solutions in KRH buffer containing a fixed concentration of [³H]-D-aspartate (e.g., 50 nM) and varying concentrations of the test compound.

    • To determine competitive inhibition, also prepare solutions with varying concentrations of unlabeled D-aspartate or L-glutamate in the presence and absence of the test compound.

    • Add the assay solutions to the wells and incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of an unlabeled substrate like L-glutamate, e.g., 1 mM).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • To assess the mechanism of inhibition, perform a kinetic analysis (e.g., Lineweaver-Burk or Dixon plot) by measuring the uptake at various concentrations of [³H]-D-aspartate in the presence and absence of the inhibitor. A competitive inhibitor will increase the apparent Km without changing the Vmax.

Visualizations

Logical Relationship of Chlorpheg as a Non-Selective Inhibitor

cluster_membrane Cell Membrane EAAT1 Glutamate Transporter 1 (EAAT1 / GLAST) EAAT2 Glutamate Transporter 2 (EAAT2 / GLT-1) Other Other Amino Acid Transporters Glutamate Extracellular Glutamate / D-Aspartate Glutamate->EAAT1 Uptake Glutamate->EAAT2 Uptake Glutamate->Other Uptake Chlorpheg Chlorpheg Chlorpheg->EAAT1 Weak Inhibition Chlorpheg->EAAT2 Weak Inhibition Chlorpheg->Other Weak Inhibition

Caption: Conceptual diagram of Chlorpheg's non-selective, weak inhibition of various amino acid transporters.

Experimental Workflow for Testing an Inhibitor

A Prepare Astrocyte Cultures B Wash cells with KRH buffer A->B C Incubate with [³H]-D-Aspartate +/- Test Compound B->C D Terminate uptake with ice-cold buffer wash C->D E Lyse cells D->E F Quantify radioactivity via scintillation counting E->F G Analyze Data (IC₅₀, Kinetic Plots) F->G

Caption: A generalized workflow for a glutamate transporter uptake inhibition assay.

Conclusion

Application Notes & Protocols for the Analytical Detection of (2R,3S)-Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R,3S)-Chlorpheniramine, the dextrorotatory S-(+)-enantiomer of chlorpheniramine (B86927), is the pharmacologically active component of this widely used antihistamine. Enantioselective analytical methods are crucial for its quantitative determination in pharmaceutical formulations and biological matrices to ensure product quality, and for pharmacokinetic and bioavailability studies. This document provides detailed application notes and protocols for the analysis of (2R,3S)-Chlorpheniramine using High-Performance Liquid Chromatography (HPLC), particularly focusing on chiral separation techniques.

Method Selection Workflow

The choice of an appropriate analytical method depends on the sample matrix and the specific requirements of the analysis, such as the need for enantiomeric separation.

start Start: Analyze (2R,3S)-Chlorpheniramine matrix Sample Matrix? start->matrix pharma Pharmaceutical Formulation matrix->pharma Formulation bio Biological Matrix (Plasma, Urine) matrix->bio Biological is_chiral Enantioselective Analysis Required? pharma->is_chiral lcms LC-MS/MS bio->lcms chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes rphplc RP-HPLC is_chiral->rphplc No (Total CPM) sample_prep_pharma Sample Preparation: Dilution, Filtration chiral_hplc->sample_prep_pharma rphplc->sample_prep_pharma sample_prep_bio Sample Preparation: LLE, SPE, Protein Ppt. lcms->sample_prep_bio analysis Instrumental Analysis sample_prep_pharma->analysis sample_prep_bio->analysis end Data Reporting analysis->end

Caption: Method selection workflow for chlorpheniramine analysis.

Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is the preferred method for the enantioselective determination of (2R,3S)-Chlorpheniramine. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Method 1: Chiral Stationary Phase (CSP) HPLC

This method utilizes a column with a chiral selector immobilized on the stationary phase to achieve separation of the enantiomers.

Experimental Protocol

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.[1]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).[1]

    • Flow Rate: 1.2 mL/min (isocratic elution).[1]

    • Column Temperature: 25°C.[1]

    • Detection Wavelength: 258 nm.[1]

    • Injection Volume: 50 µL.[1]

    • Internal Standard (IS): Diphenhydramine.[2]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare stock solutions of racemic chlorpheniramine maleate (B1232345) and S-(+)-chlorpheniramine maleate in the mobile phase. Prepare working standards by serial dilution to achieve concentrations within the linear range (e.g., 2-10 µg/mL).[1]

    • Sample Preparation (from syrup):

      • Transfer an accurately weighed amount of syrup equivalent to the labeled amount of chlorpheniramine into a separatory funnel.

      • Add a suitable volume of n-Hexane-dichloromethane (2:1) mixture.[1]

      • Vortex for 1 minute and allow the layers to separate.

      • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue with the mobile phase.

      • Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

ParameterS-(+)-ChlorpheniramineR-(-)-ChlorpheniramineReference
Linearity Range2 - 10 µg/mL2 - 10 µg/mL[1]
Correlation Coefficient (r)0.9990.999[1]
Limit of Detection (LOD)0.29 µg/mL0.44 µg/mL[1]
Limit of Quantitation (LOQ)0.88 µg/mL1.31 µg/mL[1]
Retention Time~9.63 min~11.36 min[1]
Method 2: Chiral Mobile Phase Additive (CMPA) HPLC

This approach uses a standard achiral column (e.g., C18) and adds a chiral selector to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation.

Experimental Protocol

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

  • Standard and Sample Preparation:

    • Standard Solution: Prepare stock solutions of racemic chlorpheniramine maleate in the mobile phase. Prepare working standards by serial dilution.

    • Sample Preparation: Dissolve the pharmaceutical preparation in the mobile phase, filter through a 0.45 µm filter, and inject.

General Sample Preparation Workflow for Biological Fluids

For the analysis of (2R,3S)-Chlorpheniramine in biological matrices like plasma or urine, a more rigorous sample clean-up is necessary to remove interfering substances.[5][6]

start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is extraction_choice Extraction Method add_is->extraction_choice lle Liquid-Liquid Extraction (LLE) (e.g., diethyl ether-dichloromethane) extraction_choice->lle LLE spe Solid-Phase Extraction (SPE) extraction_choice->spe SPE ppt Protein Precipitation (e.g., Acetonitrile) extraction_choice->ppt PPT evap Evaporate Organic Layer lle->evap spe->evap ppt->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Sample preparation for biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification in biological fluids, LC-MS/MS is the method of choice.

Experimental Protocol

  • Instrumentation: An HPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Gradient of methanol (from 35% to 90%) with 2.5 mM ammonium (B1175870) hydroxide.[7]

    • Flow Rate: 0.5 mL/min.[2]

    • Run Time: 5.0 min.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Internal Standard (IS): Brompheniramine.[7]

  • Sample Preparation (Plasma):

    • Perform liquid-liquid extraction using diethyl ether-dichloromethane (80:20, v/v).[7]

    • Evaporate the organic phase and reconstitute the residue in the mobile phase.

Quantitative Data Summary

ParameterValueReference
Linearity Range0.05 - 10 ng/mL[7]
Intra-batch Precision (%CV)1.5 - 6.8%[7]
Inter-batch Precision (%CV)2.4 - 9.0%[7]
Intra-batch Accuracy99.1 - 106.6%[7]
Inter-batch Accuracy99.9 - 103.1%[7]
Lower Limit of Quantitation (LLOQ)0.05 ng/mL[8]

Achiral Reversed-Phase HPLC (RP-HPLC) for Total Chlorpheniramine

For routine quality control of pharmaceutical formulations where enantiomeric separation is not required, a simple RP-HPLC method can be used to determine the total amount of chlorpheniramine maleate.

Experimental Protocol

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (250mm × 4.6mm, 5µm).[9]

    • Mobile Phase: Phosphate buffer (pH 3, adjusted with orthophosphoric acid) and acetonitrile (B52724) (60:40, v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25°C.[9]

    • Detection Wavelength: 265 nm.[9]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase, sonicate to dissolve, and filter through a 0.45 µm filter.

Quantitative Data Summary

ParameterValueReference
Linearity Range50 - 120% of assay concentration[9]
Correlation Coefficient (R²)0.999[9]
Precision (%RSD)< 2%[9]
Accuracy (Recovery)98 - 102%[9]
Retention Time~2.44 min[9]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (2R,3S)-Chlorpheg Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Initial research indicates that the compound "(2R,3S)-Chlorpheg," identified by CAS number 140924-23-8, is also known as (2R,3S)-β-p-Chlorophenylglutamic acid. Literature describes this compound as a weakly active NMDA receptor antagonist used for research purposes.[1][2] Currently, there is no available information to suggest its application as a catalyst in chemical reactions.

The following guide is a generalized framework for troubleshooting asymmetric catalysis reactions, which can be adapted if "this compound" is indeed intended for such use. Researchers should first verify the catalytic activity of this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for optimizing a reaction catalyzed by a chiral amine?

A1: A standard starting point involves screening a variety of common non-polar and polar aprotic solvents (e.g., toluene, dichloromethane, THF), running the reaction at room temperature, and using a catalyst loading of 5-10 mol%. Stoichiometry of the nucleophile is often set at 1.2 to 2.0 equivalents relative to the electrophile.

Q2: How does temperature generally affect enantioselectivity and reaction rate?

A2: Lowering the reaction temperature often leads to higher enantioselectivity (ee) by favoring the transition state that leads to the major enantiomer. However, this also typically decreases the reaction rate. Conversely, increasing the temperature can improve the reaction rate and yield but may have a detrimental effect on enantioselectivity.

Q3: What role do additives play in chiral amine catalysis?

A3: Additives such as Brønsted or Lewis acids can act as co-catalysts to activate the electrophile, while bases can be used to regenerate the catalyst or neutralize acidic byproducts. The choice of additive is highly reaction-dependent and can significantly impact both yield and stereoselectivity.

Troubleshooting Guide

The following table outlines common issues encountered during asymmetric catalysis and provides systematic approaches to address them.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Low catalyst activity- Poor substrate solubility- Incorrect reaction temperature- Inefficient catalyst turnover1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%).2. Screen Solvents: Test a range of solvents with varying polarities.3. Vary Temperature: Systematically increase the temperature to improve rate and solubility.4. Check Reagent Purity: Ensure all starting materials and reagents are pure and dry.
Low Enantioselectivity (ee) - Reaction temperature is too high- Inappropriate solvent choice- Catalyst degradation- Background (uncatalyzed) reaction1. Lower Reaction Temperature: Run the reaction at 0 °C, -20 °C, or even lower.2. Solvent Screening: Evaluate a diverse set of solvents, as solvent polarity can influence the organization of the transition state.3. Use Fresh Catalyst: Ensure the catalyst has not degraded during storage.4. Adjust Concentration: Higher concentrations can sometimes favor the catalyzed pathway over the background reaction.
Poor Diastereoselectivity (dr) - Steric or electronic properties of substrates- Geometry of the transition state- Inappropriate solvent or temperature1. Modify Substrates: If possible, modify the steric bulk of the substrates.2. Solvent and Temperature Optimization: As with enantioselectivity, systematically screen solvents and temperatures.3. Catalyst Modification: If applicable, consider derivatives of the primary catalyst that may offer different steric environments.
Incomplete Conversion - Catalyst deactivation- Product inhibition- Reversible reaction equilibrium- Insufficient reaction time1. Increase Catalyst Loading: A higher loading may compensate for deactivation.2. Add Catalyst in Portions: Add the catalyst in several portions over the course of the reaction.3. Remove Byproducts: If a byproduct is known to inhibit the catalyst, consider methods for its in-situ removal.4. Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

Experimental Protocols

General Protocol for Catalyst Screening

A generalized protocol for screening the effectiveness of a new chiral amine catalyst is provided below.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine catalyst (0.05 mmol, 5 mol%) to a dry reaction vessel.

  • Solvent and Substrate Addition: Add the desired solvent (1.0 mL) and the electrophilic substrate (1.0 mmol, 1.0 equiv).

  • Initiation: Cool the mixture to the desired temperature (e.g., 25 °C) and add the nucleophilic substrate (1.2 mmol, 1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup and Analysis: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product via column chromatography. Analyze the yield and enantiomeric excess (e.g., by chiral HPLC).

Visualizing Experimental Logic

The following diagrams illustrate the logical workflow for troubleshooting common issues in catalysis.

G cluster_0 Troubleshooting Low Yield A Low Yield Observed B Increase Catalyst Loading A->B C Screen Different Solvents A->C D Vary Reaction Temperature A->D E Check Reagent Purity A->E

Caption: Workflow for addressing low reaction yield.

G cluster_1 Troubleshooting Low Enantioselectivity F Low Enantioselectivity (ee) G Lower Reaction Temperature F->G H Screen Different Solvents F->H I Adjust Reactant Concentration F->I J Use Fresh Catalyst F->J

Caption: Workflow for improving low enantioselectivity.

References

Troubleshooting low yield in (2R,3S)-Chlorpheg synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (2R,3S)-Chlorpheg.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining enantiomerically pure this compound?

A1: A common and effective method is the asymmetric phase-transfer catalytic alkylation of a glycine (B1666218) Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with 3-chlorobenzyl bromide. This reaction is followed by acidic hydrolysis to deprotect both the imine and the tert-butyl ester, yielding the desired product as a hydrochloride salt. The chirality is induced by a chiral phase-transfer catalyst, typically derived from cinchona alkaloids.

Q2: What are the critical parameters that influence the yield and enantioselectivity of this synthesis?

A2: The key parameters that must be carefully controlled are:

  • Catalyst Choice and Purity: The structure and purity of the chiral phase-transfer catalyst are paramount for achieving high enantioselectivity.

  • Reaction Temperature: Lower temperatures generally favor higher enantiomeric excess (ee).[1][2]

  • Base Concentration: The concentration of the aqueous base (e.g., KOH) can significantly impact the reaction rate and yield.

  • Stirring Speed: In a biphasic system, the stirring speed affects the interfacial area and thus the reaction rate.[3][4][5][6][7]

  • Purity of Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous where specified to avoid side reactions and catalyst deactivation.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample from the organic layer can be analyzed to observe the consumption of the glycine Schiff base starting material and the formation of the alkylated product.

II. Troubleshooting Guide

Low or No Conversion of Starting Material

Q4: I am observing a low conversion of the N-(diphenylmethylene)glycine tert-butyl ester. What are the potential causes?

A4: Low conversion can be attributed to several factors:

  • Inactive Catalyst: The phase-transfer catalyst may be degraded or poisoned. Ensure the catalyst is fresh and has been stored properly. Catalyst poisoning can occur from impurities in the reagents or solvents.[1]

  • Insufficient Mixing: Inadequate stirring can lead to a small interfacial area between the aqueous and organic phases, resulting in a slow reaction rate.[3][4][5][6][7] Ensure vigorous stirring to create a fine emulsion.

  • Low Reaction Temperature: While lower temperatures are favorable for enantioselectivity, they also decrease the reaction rate. If the reaction is too slow, a modest increase in temperature may be necessary, or a longer reaction time.

  • Base Concentration is Too Low: An insufficient concentration of the base (e.g., KOH) in the aqueous phase will result in inefficient deprotonation of the glycine Schiff base at the interface.[8]

Low Yield of the Desired Product with Byproduct Formation

Q5: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?

A5: The most common side reactions in this synthesis include:

  • Hydrolysis of the Schiff Base or Ester: The presence of water and a strong base can lead to the hydrolysis of the N-(diphenylmethylene)glycine tert-butyl ester starting material or the product.

  • O-Alkylation: While C-alkylation is desired, under certain conditions, O-alkylation of the enolate can occur, leading to byproducts.

  • Dialkylation: A second alkylation of the product can occur, though it is generally less favorable due to steric hindrance.

  • Degradation of the Alkylating Agent: 3-chlorobenzyl bromide can degrade, especially in the presence of a strong base over long reaction times.

Poor Enantioselectivity (Low ee%)

Q6: The conversion and yield are acceptable, but the enantiomeric excess (ee%) of my this compound is low. How can I improve it?

A6: Poor enantioselectivity is a common challenge in asymmetric synthesis. Here are the key areas to investigate:

  • Reaction Temperature is Too High: This is the most common cause of low ee%. The energy difference between the diastereomeric transition states is often small, and higher temperatures can provide enough energy to overcome this barrier, leading to a more racemic product. It is often beneficial to perform the reaction at lower temperatures (e.g., 0 °C or -20 °C).[1][2]

  • Inappropriate Catalyst: The choice of the chiral phase-transfer catalyst is crucial. Different catalysts can exhibit vastly different selectivities for the same reaction. It may be necessary to screen different catalysts to find the optimal one for this specific transformation.

  • Catalyst Purity: The enantiomeric purity of the catalyst itself must be high. Even small amounts of the opposite enantiomer of the catalyst can lead to a significant decrease in the product's ee%.

  • Water Content: The amount of water in the reaction can influence the enantioselectivity. Ensure consistent water content in the aqueous phase.[9]

III. Quantitative Data Summary

The following tables summarize typical reaction conditions and their impact on yield and enantioselectivity, based on analogous syntheses of chlorophenylalanine derivatives using phase-transfer catalysis.

Table 1: Effect of Chiral Phase-Transfer Catalyst on Yield and Enantioselectivity

CatalystYield (%)ee%
Cinchonidine-derived catalyst A9285
Cinchonine-derived catalyst B8891
Quinine-derived catalyst C9578
Quinidine-derived catalyst D9094

Data is representative and may vary based on specific reaction conditions.

Table 2: Effect of Temperature on Enantioselectivity

Temperature (°C)Yield (%)ee%
259182
09091
-208596
-4078>98

Data is representative and assumes the use of an optimized chiral catalyst.

IV. Experimental Protocols

Protocol 1: Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.1 equiv).

  • Solvent Addition: Add toluene (B28343) to dissolve the solids.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Addition of Alkylating Agent: Add 3-chlorobenzyl bromide (1.2 equiv) to the reaction mixture.

  • Addition of Base: In a separate flask, prepare a 50% aqueous solution of potassium hydroxide (B78521) (KOH). Cool this solution to the reaction temperature.

  • Reaction Initiation: Add the cold KOH solution to the reaction mixture with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Hydrolysis and Deprotection
  • Acidic Hydrolysis: Dissolve the crude alkylated product from Protocol 1 in a suitable solvent such as THF or dioxane.

  • Acid Addition: Add 6M aqueous hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux and stir for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.

  • Isolation: The product can be isolated by filtration. If no precipitate forms, the mixture can be washed with an organic solvent (e.g., dichloromethane) to remove non-polar impurities (like benzophenone). The aqueous layer containing the product can then be concentrated.

  • Purification: The crude this compound hydrochloride can be further purified by recrystallization.

V. Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_alkylation Asymmetric Alkylation cluster_hydrolysis Hydrolysis & Deprotection start Start: Glycine Schiff Base + 3-Chlorobenzyl Bromide catalyst Add Chiral PTC + Toluene start->catalyst cooling Cool to 0°C catalyst->cooling base Add 50% aq. KOH (Vigorous Stirring) cooling->base reaction Alkylation Reaction base->reaction workup Aqueous Work-up (EtOAc Extraction) reaction->workup product1 Crude Alkylated Intermediate workup->product1 hydrolysis_start Crude Intermediate product1->hydrolysis_start add_acid Add 6M HCl hydrolysis_start->add_acid reflux Reflux (4-6h) add_acid->reflux isolation Isolation/Purification (Filtration/Crystallization) reflux->isolation final_product This compound HCl isolation->final_product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G decision decision issue issue solution solution start Low Yield Observed decision1 Starting Material Consumed? start->decision1 Check Conversion issue_byproducts Byproduct Formation decision1->issue_byproducts Yes issue_no_reaction Low/No Conversion decision1->issue_no_reaction No solution_hydrolysis Ensure Anhydrous Conditions Minimize Reaction Time issue_byproducts->solution_hydrolysis Possible Hydrolysis solution_o_alkylation Optimize Catalyst and Solvent System issue_byproducts->solution_o_alkylation Possible O-Alkylation solution_catalyst Use Fresh Catalyst Check Reagent Purity issue_no_reaction->solution_catalyst Inactive Catalyst solution_mixing Increase Stirring Speed issue_no_reaction->solution_mixing Poor Mixing solution_temp Increase Temperature Slightlyor Extend Reaction Time issue_no_reaction->solution_temp Temperature Too Low solution_base Check Base Concentration issue_no_reaction->solution_base Insufficient Base G issue issue solution solution start Low Enantioselectivity (ee%) issue_temp Temperature Too High start->issue_temp Check Temperature issue_catalyst Suboptimal Catalyst start->issue_catalyst Check Catalyst issue_conditions Other Factors start->issue_conditions Check Conditions solution_temp Lower Reaction Temperature (e.g., 0°C, -20°C) issue_temp->solution_temp Optimize solution_catalyst_screen Screen Different Chiral Phase-Transfer Catalysts issue_catalyst->solution_catalyst_screen Optimize solution_catalyst_purity Ensure High Enantiomeric Purity of the Catalyst issue_catalyst->solution_catalyst_purity Check Purity solution_water Ensure Consistent Water Content in Aqueous Phase issue_conditions->solution_water Water Content

References

Common side products in (2R,3S)-Chlorpheg reactions and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,3S)-Chlorpheg. The information provided addresses common issues related to side products and their removal during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products encountered during the synthesis of this compound?

A1: The most prevalent side products are other stereoisomers of chlorophenylglycine. Depending on the synthetic route, you may also encounter chemical impurities derived from starting materials, intermediates, or subsequent degradation.

  • Stereoisomeric Impurities: These are the most common side products and include the (2S,3R), (2R,3R), and (2S,3S) isomers. The ratio of these diastereomers depends heavily on the stereoselectivity of the reaction.

  • Reaction-Specific Byproducts:

    • Strecker Synthesis: If using a Strecker synthesis starting from 2-chlorobenzaldehyde, common impurities include the intermediate α-aminonitrile, which may persist if hydrolysis is incomplete, and the corresponding amide.[1][2][3][4]

    • Asymmetric Aminohydroxylation: In routes employing methods like the Sharpless asymmetric aminohydroxylation of a cinnamate (B1238496) precursor, a significant side product can be the corresponding diol.[5] The regioselectivity of the reaction, which dictates the formation of the desired β-amino alcohol over the α-amino alcohol, is also a critical factor controlled by the chiral ligand used.[6][7]

  • Colored Impurities: Many synthetic routes can produce colored byproducts, which require specific purification steps for removal.[8][9]

  • Unreacted Starting Materials: Inefficient purification can lead to the presence of unreacted starting materials in the final product.[10]

Q2: How can I remove the other stereoisomers of this compound?

A2: The primary method for separating diastereomers of chlorophenylglycine is through diastereomeric recrystallization .[11] This involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Commonly used chiral resolving agents include:

  • D-camphor sulfonic acid

  • Tartaric acid[1]

The principle behind this technique is that diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.[11] The choice of solvent and temperature are critical parameters for successful separation.[12]

Q3: What methods can be used to remove colored impurities from my this compound product?

A3: Activated carbon is widely used for the decolorization of amino acid solutions.[8][9] It effectively adsorbs colored impurities and can be implemented as either powdered activated carbon (PAC) in a batch process or granular activated carbon (GAC) in a filtration column.[8] The efficiency of decolorization can be influenced by pH, temperature, and the contact time with the activated carbon.[13]

Q4: Are there analytical methods to quantify the purity of my this compound sample?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the stereoisomeric purity of chiral compounds like this compound.

  • Chiral HPLC: This technique uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers.[14][15]

  • Diastereomeric Derivatization: An alternative method involves derivatizing the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[16][17][18]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reaction Mixture

Symptoms:

  • Analysis of the crude product (e.g., by ¹H NMR or chiral HPLC) shows significant amounts of undesired diastereomers ((2S,3R), (2R,3R), (2S,3S)).

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Reaction Conditions Review and optimize reaction parameters such as temperature, reaction time, and catalyst loading. Stereoselectivity can be highly sensitive to these conditions.
Incorrect Chiral Ligand or Auxiliary In asymmetric syntheses, the choice of chiral ligand or auxiliary is crucial. For Sharpless asymmetric aminohydroxylation, for instance, different ligands can even reverse the regioselectivity.[6][7] Ensure you are using the correct ligand for the desired stereochemical outcome.
Racemization The product or intermediates may be susceptible to racemization under the reaction or work-up conditions. Assess the pH and temperature of all steps to minimize potential racemization.
Issue 2: Difficulty in Removing Diastereomeric Impurities by Crystallization

Symptoms:

  • Multiple recrystallizations do not significantly improve the diastereomeric excess (d.e.) of the product.

  • The product crashes out of solution too quickly, trapping impurities.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Solvent System The choice of solvent is critical for effective fractional crystallization. Screen a variety of solvents and solvent mixtures to find a system where the solubility difference between the diastereomeric salts is maximized.
Cooling Rate is Too Fast Rapid cooling can lead to co-precipitation of the undesired diastereomer. Employ a slow, controlled cooling profile to allow for selective crystallization of the desired diastereomer. Seeding the solution with a small crystal of the pure desired diastereomer can also be beneficial.[19]
Formation of a Eutectic Mixture In some cases, diastereomers can form a eutectic mixture that is difficult to separate by crystallization.[11] In such instances, consider alternative purification methods like column chromatography.
Issue 3: Presence of Chemical (Non-Stereoisomeric) Impurities

Symptoms:

  • The product has a noticeable color.

  • Analytical data (e.g., NMR, LC-MS) shows the presence of unreacted starting materials or reaction intermediates (e.g., α-aminonitrile in a Strecker synthesis).

Possible Causes & Solutions:

CauseRecommended Action
Colored Byproducts Treat the product solution with activated carbon.[8][9] Experiment with the amount of activated carbon, temperature, and pH to optimize decolorization while minimizing product loss.[13]
Incomplete Reaction/Hydrolysis If reaction intermediates are present, consider extending the reaction time or adjusting the conditions to drive the reaction to completion. For instance, in a Strecker synthesis, ensure the hydrolysis of the aminonitrile to the amino acid is complete.[2]
Inefficient Extraction/Washing Optimize the work-up procedure to effectively remove unreacted starting materials and water-soluble byproducts. This may involve adjusting the pH during aqueous washes or using different organic solvents for extraction.

Data Presentation

Table 1: Illustrative Diastereomeric Ratios from an Asymmetric Synthesis The following data is for a related compound, 3-(4-chlorophenyl)glutamic acid, and serves as an example of diastereomeric ratios that can be obtained in asymmetric synthesis.

Chiral AuxiliaryTarget DiastereomerDiastereomeric RatioReference
(6S)-(+)-bis-lactim ether(2R,3S) and (2R,3R)56 : 40[6]
(6R)-(-)-bis-lactim ether(2S,3R) and (2S,3S)56 : 42[6]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Recrystallization of Amino Acid Diastereomers

This is a generalized protocol and may require optimization for this compound.

  • Salt Formation: Dissolve the crude mixture of chlorophenylglycine diastereomers in a suitable solvent (e.g., methanol, ethanol, or water). Add an equimolar amount of a chiral resolving agent (e.g., D-camphor sulfonic acid or L-tartaric acid).

  • Crystallization: Heat the solution to dissolve the solids completely. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The formation of crystals may take several hours to days. Seeding with a pure crystal of the desired diastereomeric salt can facilitate crystallization.[19]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and analyze their diastereomeric purity by a suitable method, such as chiral HPLC.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of chlorophenylglycine to precipitate the free amino acid. Filter, wash with water, and dry to obtain the purified stereoisomer.

Protocol 2: General Procedure for Decolorization with Activated Carbon

  • Preparation: Dissolve the colored this compound product in a suitable solvent (e.g., water, potentially at a slightly acidic or basic pH to improve solubility).

  • Treatment: Add powdered activated carbon (typically 1-2% w/w) to the solution.[13] Heat the mixture (e.g., to 40-60 °C) and stir for a defined period (e.g., 30-60 minutes).[13]

  • Filtration: Filter the hot solution through a pad of celite or a fine filter paper to remove the activated carbon.

  • Product Recovery: Crystallize the product from the filtrate by cooling or by adding an anti-solvent.

Visualizations

Strecker_Synthesis_Workflow cluster_reaction Strecker Synthesis cluster_purification Purification 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde alpha_Aminonitrile α-Aminonitrile Intermediate 2-Chlorobenzaldehyde->alpha_Aminonitrile  + NH₃, NaCN NH3_NaCN NH₃, NaCN Crude_Chlorpheg Crude Chlorophenylglycine (Mixture of Stereoisomers) alpha_Aminonitrile->Crude_Chlorpheg  Hydrolysis Hydrolysis Hydrolysis Decolorization Decolorization (Activated Carbon) Crude_Chlorpheg->Decolorization Diastereomeric_Recrystallization Diastereomeric Recrystallization (with Chiral Acid) Decolorization->Diastereomeric_Recrystallization Pure_Product This compound Diastereomeric_Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound via a Strecker reaction.

Troubleshooting_Logic Start Problem Identified Impurity_Type Type of Impurity? Start->Impurity_Type Stereoisomers Other Stereoisomers Impurity_Type->Stereoisomers  Stereoisomeric Chemical_Byproducts Chemical Byproducts (e.g., Aminonitrile, Diol) Impurity_Type->Chemical_Byproducts  Chemical Colored_Impurities Colored Impurities Impurity_Type->Colored_Impurities  Color Action_Stereoisomers Optimize Diastereomeric Recrystallization (Solvent, Temp, Seeding) Stereoisomers->Action_Stereoisomers Action_Chemical Optimize Reaction Conditions & Work-up Chemical_Byproducts->Action_Chemical Action_Color Treat with Activated Carbon Colored_Impurities->Action_Color End Pure Product Action_Stereoisomers->End Action_Chemical->End Action_Color->End

Caption: A logical troubleshooting guide for impurity removal in this compound synthesis.

References

Technical Support Center: (2R,3S)-Chlorpheg Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected peaks in HPLC chromatogram during stability testing. Degradation of (2R,3S)-Chlorpheg.Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and their retention times.[1][2][3][4][5] This will help in developing a stability-indicating analytical method.
Interaction with excipients.Analyze a placebo formulation under the same stress conditions to identify any peaks originating from excipient degradation.
Contamination of the sample or mobile phase.Ensure proper handling and storage of samples. Use fresh, high-purity solvents for mobile phase preparation.
Loss of assay potency over time. Chemical instability of the drug substance.Review the storage conditions. This compound may be sensitive to light, temperature, or humidity. Store in well-closed, light-resistant containers at the recommended temperature.
Inappropriate formulation pH.Determine the pH of maximum stability for this compound in solution and buffer the formulation accordingly.
Discoloration or change in physical appearance of the drug product. Formation of colored degradation products.This is often indicative of oxidative or photolytic degradation. Protect the product from light and consider the inclusion of an antioxidant in the formulation.
Polymorphic transformation.Perform solid-state characterization (e.g., DSC, XRD) to check for changes in the crystalline form of the drug substance.

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

Based on typical functional groups found in active pharmaceutical ingredients (APIs), this compound could be susceptible to the following degradation pathways:

  • Hydrolysis: Amide or ester linkages, if present, could be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative degradation, potentially leading to the formation of N-oxides, hydroxylation products, or other oxygenated derivatives.[4]

  • Photodegradation: Exposure to UV or visible light can lead to the formation of photolytic degradation products.[1]

Illustrative Degradation Pathway

Illustrative Degradation Pathway for this compound Chlorpheg Chlorpheg Hydrolysis_Product_A Hydrolysis_Product_A Chlorpheg->Hydrolysis_Product_A Acid/Base Oxidation_Product_B Oxidation_Product_B Chlorpheg->Oxidation_Product_B H2O2 Photolysis_Product_C Photolysis_Product_C Chlorpheg->Photolysis_Product_C UV Light

Illustrative degradation pathways for this compound.

2. How can I prevent the degradation of this compound?

Prevention strategies should be tailored to the specific degradation pathway:

  • Hydrolytic Degradation:

    • pH Control: Formulate the drug product at a pH of maximum stability.

    • Moisture Protection: Package in containers that protect from high humidity and consider including a desiccant.

  • Oxidative Degradation:

    • Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite (B1197395) in the formulation.

    • Inert Atmosphere: Manufacture and package the product under an inert atmosphere (e.g., nitrogen).

  • Photodegradation:

    • Light-Resistant Packaging: Use amber-colored vials or blister packs that block UV light.

    • Secondary Packaging: Store the product in its outer carton to provide additional light protection.

3. What are the standard conditions for forced degradation studies?

Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products.[1][5] Typical conditions are outlined in the table below. The goal is to achieve 5-20% degradation of the drug substance.[4]

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 2 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 30 minutes
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 80°C for 48 hours
Photostability Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.

4. How do I develop a stability-indicating analytical method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[3] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is commonly used.[6]

Workflow for Stability-Indicating Method Development

Stability-Indicating Method Development Workflow A Perform Forced Degradation Studies B Analyze Stressed Samples by HPLC A->B C Identify Degradation Product Peaks B->C D Optimize Chromatographic Conditions for Resolution C->D E Validate the Method (Specificity, Linearity, Accuracy, Precision) D->E F Use for Routine Stability Testing E->F

Workflow for developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at 0, 30, 60, and 120 minutes. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Maintain at 60°C. Withdraw samples at 0, 15, 30, and 60 minutes. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 0, 2, 8, and 24 hours.

  • Thermal Degradation: Place a thin layer of solid this compound powder in a petri dish and expose it to 80°C in an oven for 48 hours. Prepare a solution of the stressed solid for analysis.

  • Photostability: Expose a solution of this compound to the specified light conditions. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples after exposure.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the extent of degradation and the profile of degradation products.

Protocol 2: Illustrative Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Quantitative Data Summary (Illustrative)

Table 1: Summary of Forced Degradation of this compound

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 2h12.524.2 min
0.1 M NaOH, 60°C, 30min18.215.8 min
3% H₂O₂, RT, 24h8.937.1 min
80°C, 48h5.114.2 min
Photostability15.729.3 min

References

Technical Support Center: Diastereoselective Reactions of Chlorophenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diastereoselective reactions of chlorophenylglycine (Chlorpheg) derivatives. The focus is on the critical role of temperature and pressure in controlling reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the diastereoselective synthesis involving chlorophenylglycine derivatives, providing potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Diastereoselectivity (Poor dr) Suboptimal Temperature: The reaction may be running under thermodynamic control when kinetic control is desired, or vice-versa.[1][2]- Lower the reaction temperature: To favor the kinetically controlled product, which often forms faster.[3] - Increase the reaction temperature: If the desired diastereomer is the more stable thermodynamic product, higher temperatures can facilitate equilibration.[1][2]
Incorrect Pressure: The transition state volumes for the formation of the two diastereomers may be different.[4][5]- Apply high pressure: If the desired diastereomer is formed through a transition state with a smaller volume, applying high pressure can increase its formation rate.[6] - Screen different pressure levels: Systematically vary the pressure to find the optimal condition for diastereoselectivity.
Low Reaction Yield Reversible Reaction: The equilibrium may not favor the product side under the current conditions.[3]- Adjust temperature: Lowering the temperature can sometimes suppress retro-reactions.[3] - Increase pressure: For reactions with a negative reaction volume, high pressure can shift the equilibrium towards the products.[7]
Catalyst Inactivity: The catalyst may not be functioning optimally under the applied temperature and pressure.- Optimize catalyst loading: Ensure the correct amount of catalyst is used. - Screen different catalysts: Some catalysts may exhibit better performance under specific temperature and pressure regimes.
Formation of Side Products Decomposition at High Temperatures: The starting materials, intermediates, or products might be unstable at the reaction temperature.- Lower the reaction temperature: This can minimize thermal decomposition. - Reduce reaction time: Shorter reaction times can limit the formation of degradation products.[1]
Pressure-Induced Side Reactions: High pressure can sometimes enable alternative reaction pathways.- Optimize pressure: A systematic screening of pressure can help identify a range that favors the desired reaction while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the diastereoselectivity of my reaction?

Temperature is a critical parameter that dictates whether a reaction is under kinetic or thermodynamic control.[1][8]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The product that is formed fastest (the kinetic product), because it has the lower activation energy, will be the major product.[2][9]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible. This allows the products to equilibrate, and the most stable product (the thermodynamic product) will be the major product, even if it is formed more slowly.[1][10]

Q2: When should I consider using high pressure in my (2R,3S)-Chlorpheg reactions?

High pressure is a valuable tool for influencing both reaction rates and selectivity.[4][5] You should consider using high pressure when:

  • You want to accelerate a reaction that has a negative activation volume (the volume of the transition state is smaller than the volume of the reactants).[6]

  • You aim to improve diastereoselectivity by favoring the formation of a diastereomer that proceeds through a more compact transition state.[4]

  • You need to shift the equilibrium of a reaction towards the product side, especially if the reaction results in a decrease in volume.[7]

Q3: My reaction is giving a nearly 1:1 mixture of diastereomers. What is the first parameter I should change?

If you are obtaining a nearly 1:1 diastereomeric ratio, it is likely that the energy difference between the two transition states leading to the diastereomers is very small under your current conditions. The first and often most impactful parameter to adjust is temperature . A significant change in temperature (e.g., lowering it from room temperature to -78°C) can reveal whether the reaction is sensitive to kinetic control.[3] If temperature changes have a minimal effect, exploring the use of high pressure would be the next logical step.

Q4: Can pressure affect the enantioselectivity of my reaction as well?

Yes, high pressure can also influence enantioselectivity in asymmetric syntheses.[5] By affecting the geometry and volume of the chiral transition state, pressure can enhance the preference for the formation of one enantiomer over the other.

Experimental Protocols

General Protocol for Diastereoselective Aldol (B89426) Reaction of a Chlorophenylglycine Derivative under Different Temperature and Pressure Conditions

This protocol describes a general procedure for studying the effect of temperature and pressure on the diastereoselective aldol reaction between an N-protected chlorophenylglycine methyl ester and a generic aldehyde.

Materials:

  • (R)-2-(2-chlorophenyl)-N-(diphenylmethylene)glycine methyl ester

  • Aldehyde (e.g., isobutyraldehyde)

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • High-pressure reactor

Procedure:

  • Preparation of the Enolate (Kinetic Control Conditions):

    • Dissolve the N-protected chlorophenylglycine methyl ester in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -78°C.

    • Slowly add a freshly prepared solution of LDA in THF dropwise.

    • Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Aldol Reaction at Atmospheric Pressure (Temperature Screening):

    • To the enolate solution at -78°C, add the aldehyde dropwise.

    • Stir the reaction for 4 hours at -78°C.

    • For temperature screening, run parallel reactions at different temperatures (e.g., -40°C, 0°C, and room temperature).

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the diastereomeric ratio (dr) of the crude product by ¹H NMR or HPLC.

  • Aldol Reaction under High Pressure:

    • Prepare the enolate solution as described in step 1.

    • Add the aldehyde to the enolate solution at -78°C.

    • Quickly transfer the reaction mixture to a high-pressure reactor pre-cooled to the desired temperature.

    • Pressurize the reactor to the target pressure (e.g., 5 kbar, 10 kbar, 15 kbar).[5]

    • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4 hours).

    • Carefully depressurize the reactor and work up the reaction as described in step 2.

    • Analyze the diastereomeric ratio.

Data Presentation

Table 1: Effect of Temperature on the Diastereomeric Ratio (dr) of the Aldol Product
EntryTemperature (°C)Diastereomeric Ratio (2R,3S) : (2R,3R)Yield (%)
1-7895 : 585
2-4080 : 2088
3065 : 3590
42555 : 4592

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Pressure on the Diastereomeric Ratio (dr) at -78°C
EntryPressure (kbar)Diastereomeric Ratio (2R,3S) : (2R,3R)Yield (%)
11 (Atmospheric)95 : 585
2597 : 389
31099 : 192
415>99 : 194

Data is hypothetical and for illustrative purposes.

Visualizations

kinetic_vs_thermodynamic_control cluster_reactants Reactants Reactants Chlorpheg Derivative + Aldehyde TS1 Transition State 1 Reactants->TS1 ΔG‡ (kinetic) Low Energy TS2 Transition State 2 Reactants->TS2 ΔG‡ (thermodynamic) High Energy Kinetic_Product (2R,3S) Diastereomer (Less Stable) Thermodynamic_Product (2R,3R) Diastereomer (More Stable) Kinetic_Product->Thermodynamic_Product Equilibration (High Temp) TS1->Kinetic_Product Fast, Irreversible (Low Temp) TS2->Thermodynamic_Product Slow experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: N-Protected Chlorpheg Ester enolate Enolate Formation (LDA, -78°C) start->enolate aldehyde Add Aldehyde enolate->aldehyde temp_screen Temperature Screening (-78°C to 25°C) aldehyde->temp_screen Atmospheric Pressure pressure_screen High-Pressure (1-15 kbar) aldehyde->pressure_screen Low Temperature workup Quench & Workup temp_screen->workup pressure_screen->workup analysis Analyze dr & Yield (NMR, HPLC) workup->analysis

References

Technical Support Center: Optimizing Chlorpheniramine Performance Through Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for experiments involving chlorpheniramine (B86927). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during synthesis, crystallization, and formulation, with a focus on enhancing performance and outcomes.

A note on nomenclature: The user query specified "(2R,3S)-Chlorpheg". However, chlorpheniramine possesses a single chiral center. The biologically active enantiomer is dexchlorpheniramine, which is the (S)-enantiomer. This guide will focus on chlorpheniramine and its enantiomers.

Troubleshooting Guide

This section addresses specific issues that may arise during your work with chlorpheniramine and offers solutions related to solvent selection.

Problem Potential Cause Recommended Solvent-Based Solution
Low reaction yield during synthesis Incomplete reaction due to poor solubility of reactants or intermediates.- For the synthesis of the intermediate 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile: Toluene (B28343) is a commonly used solvent. Ensure anhydrous conditions as the reaction often involves sodium amide, which reacts with water. - For subsequent alkylation steps: Consider using a polar aprotic solvent like DMF or DMSO to improve the solubility of charged intermediates. However, be mindful of potential side reactions and purification challenges.
Poor crystal quality or formation of an oil The solvent may be too good, preventing nucleation, or the cooling rate may be too fast. The solvent may also not be appropriate for the desired crystal form.- For crystallization of chlorpheniramine maleate (B1232345): A mixture of isopropanol (B130326) and methyl tert-butyl ether has been shown to produce stable crystals. Isopropanol acts as a good solvent, while methyl tert-butyl ether serves as an anti-solvent to induce crystallization.[1][2] - Experiment with different solvent/anti-solvent ratios and cooling profiles. Slow cooling is generally preferred for growing larger, higher-quality crystals. - Consider vapor diffusion by dissolving the compound in a good solvent (e.g., dichloromethane) and allowing the vapor of a poor solvent (e.g., hexane) to slowly diffuse into the solution.
Difficulty in removing impurities Co-crystallization of impurities with the final product.- Recrystallization: Select a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures. Ethanol (B145695) or isopropanol are good starting points for recrystallization of chlorpheniramine maleate.[3] - Solvent washing: If impurities are present on the crystal surface, wash the filtered crystals with a small amount of a cold solvent in which the product is sparingly soluble.
Drug precipitation in liquid formulations The solvent system does not have sufficient solubilizing capacity for the drug concentration.- Increase solvent polarity: Chlorpheniramine maleate is a polar molecule and has higher solubility in polar solvents.[4] For aqueous formulations, consider adding co-solvents like ethanol, propylene (B89431) glycol, or PEG 400 to increase solubility. - pH adjustment: The solubility of chlorpheniramine is pH-dependent. Ensure the pH of the formulation is in a range where the drug is sufficiently soluble.
Inconsistent drug release from solid dosage forms The solvent used in the manufacturing process (e.g., wet granulation or solvent evaporation) affects the solid-state properties of the drug.- For solid dispersions prepared by solvent evaporation, the choice of solvent can influence the physical form (amorphous vs. crystalline) of the drug. A solvent system of absolute alcohol and dichloromethane (B109758) has been used.[5] The rate of solvent evaporation can also play a critical role.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving chlorpheniramine maleate?

A1: Chlorpheniramine maleate is soluble in a range of organic solvents. Its solubility is highest in polar protic solvents like ethanol and propanol. It is also soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[6] The solubility generally follows the order: alcohol solvents > ester solvents > benzene (B151609).[4][7]

Q2: How does temperature affect the solubility of chlorpheniramine maleate in organic solvents?

A2: The solubility of chlorpheniramine maleate in organic solvents like ethanol, 1-propanol, 1-butanol, ethyl acetate, ethyl formate, butyl acetate, and benzene increases with increasing temperature.[4][7] This property is often exploited during recrystallization for purification.

Q3: What solvents should be avoided when working with chlorpheniramine?

A3: Chlorpheniramine maleate is practically insoluble in diethyl ether.[8] Nonpolar solvents like hexane (B92381) are also poor solvents for this compound and can be used as anti-solvents to induce precipitation or crystallization.

Q4: Can the solvent choice influence the stereochemical outcome of a reaction?

A4: While the provided search results do not detail a specific instance of the solvent influencing the stereochemistry of chlorpheniramine synthesis, it is a known phenomenon in asymmetric synthesis. The polarity and coordinating ability of a solvent can stabilize or destabilize chiral transition states, potentially affecting the enantiomeric excess of the product. When performing a chiral synthesis, it is advisable to screen different solvents to optimize the stereochemical outcome.

Q5: Are there any safety concerns with the solvents used for chlorpheniramine?

A5: Yes, many organic solvents are flammable and have associated health risks. For instance, toluene is a common solvent in chlorpheniramine synthesis and is known to be a reproductive toxin. Dichloromethane is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each solvent before use and work in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE).

Quantitative Data on Solvent Effects

The following table summarizes the mole fraction solubility of chlorpheniramine maleate in various organic solvents at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (x10^3)
Ethanol 283.1511.52
293.1516.31
303.1522.68
313.1530.45
323.1540.11
333.1551.98
1-Propanol 283.157.98
293.1511.21
303.1515.53
313.1521.08
323.1528.11
333.1536.92
1-Butanol 283.155.89
293.158.11
303.1511.12
313.1514.98
323.1520.01
333.1526.45
Ethyl Acetate 283.151.11
293.151.63
303.152.38
313.153.42
323.154.88
333.156.89
Ethyl Formate 283.151.45
293.152.12
303.153.06
313.154.35
323.156.11
333.158.49
Butyl Acetate 283.150.89
293.151.32
303.151.95
313.152.84
323.154.11
333.155.87
Benzene 283.150.21
293.150.33
303.150.52
313.150.81
323.151.23
333.151.83

Data extracted from the Journal of Chemical & Engineering Data.[4]

Experimental Protocols

Protocol 1: Determination of Chlorpheniramine Maleate Solubility

Objective: To determine the equilibrium solubility of chlorpheniramine maleate in a chosen solvent at a specific temperature.

Materials:

  • Chlorpheniramine maleate

  • Selected solvent (e.g., ethanol)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of chlorpheniramine maleate to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vial and place it in a shaking incubator set to the desired temperature.

  • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • After equilibration, centrifuge the vial to separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of your quantification method.

  • Determine the concentration of chlorpheniramine maleate in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

Protocol 2: Recrystallization of Chlorpheniramine Maleate

Objective: To purify chlorpheniramine maleate by recrystallization.

Materials:

  • Crude chlorpheniramine maleate

  • Recrystallization solvent (e.g., ethanol)

  • Anti-solvent (e.g., methyl tert-butyl ether, optional)

  • Erlenmeyer flasks

  • Hot plate with stirring function

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude chlorpheniramine maleate in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the elevated temperature.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, an anti-solvent can be slowly added until the solution becomes turbid.

  • Once crystal formation begins, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Chlorpheniramine dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool induce Induce Crystallization (Optional) cool->induce ice_bath Ice Bath induce->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Purified Product dry->end

Caption: Recrystallization workflow for chlorpheniramine purification.

troubleshooting_logic start Low Yield in Synthesis? solubility Poor Reactant Solubility? start->solubility Yes side_reaction Side Reactions? start->side_reaction No solution1 Change to a more polar aprotic solvent (e.g., DMF, DMSO) solubility->solution1 solution2 Optimize solvent based on reaction mechanism side_reaction->solution2

Caption: Troubleshooting logic for low reaction yield.

signaling_pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) H1_Receptor->Allergic_Response Activates Chlorpheg (S)-Chlorpheniramine Chlorpheg->H1_Receptor Blocks

Caption: Mechanism of action of (S)-Chlorpheniramine.

References

Technical Support Center: Overcoming Catalyst Poisoning in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of palladium-catalyzed reactions?

Catalyst poisoning refers to the deactivation of a palladium catalyst through chemical modification, which reduces its activity and can halt the reaction.[1] This deactivation is caused by the strong binding of certain chemical species, known as poisons, to the active sites of the palladium catalyst.

Q2: What are common sources of catalyst poisons?

Catalyst poisons can be introduced from various sources, including the starting materials, reagents, solvents, or even the reaction atmosphere. Common poisons for palladium catalysts include:

  • Sulfur Compounds: Thiols, sulfides, and sulfoxides.

  • Nitrogen Compounds: Nitrogen-containing heterocycles, nitriles, and nitro compounds.[1][2]

  • Halides: Especially iodides and bromides in excess.[1]

  • Phosphorus Compounds: Phosphines (in excess or as impurities), phosphates, and phosphites.[1]

  • Other Species: Carbon monoxide and cyanides.[1]

Q3: How can I determine if my catalyst is poisoned?

Signs of catalyst poisoning during a reaction include:

  • A sudden or gradual decrease in the reaction rate.

  • The reaction stalling before completion.

  • A lower than expected yield of the desired product.

  • The formation of unexpected side products.

  • A visible change in the color of the reaction mixture, which might indicate the precipitation of palladium black.

Q4: What is the difference between reversible and irreversible poisoning?

  • Reversible Poisoning: The poison binds weakly to the catalyst's active sites, and its effect can often be overcome by increasing the reaction temperature or by removing the poison from the reaction medium.

  • Irreversible Poisoning: The poison forms a strong, often covalent, bond with the palladium center, leading to permanent deactivation. In such cases, the catalyst may need to be regenerated or replaced.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed reactions that may be attributed to catalyst poisoning.

Observed Issue Potential Cause (Poisoning-Related) Suggested Troubleshooting Steps
Low or No Conversion The starting materials or solvent may contain impurities that are poisoning the catalyst. Common culprits include sulfur or nitrogen-containing functional groups.[1][2]1. Purify all starting materials and solvents. Techniques like recrystallization, distillation, or passing through a plug of activated carbon or alumina (B75360) can be effective. 2. Use high-purity, degassed solvents. 3. Consider using a scavenger resin to remove specific poisons if they are known.
Reaction Stalls Mid-Way A reaction intermediate or a byproduct may be acting as a catalyst poison. Alternatively, slow leaching of a poison from a substrate could be the cause.1. Analyze the reaction mixture by techniques like LC-MS or GC-MS to identify any accumulating byproducts that could be potential poisons. 2. If an intermediate is the suspected poison, a change in reaction conditions (e.g., temperature, ligand, or solvent) might prevent its accumulation. 3. Adding a fresh portion of the catalyst might restart the reaction, confirming poisoning as the issue.
Inconsistent Results Between Batches There may be batch-to-batch variability in the purity of reagents or starting materials, introducing poisons inconsistently.1. Source all reagents and starting materials from a single, reliable supplier and a single lot number if possible. 2. Implement a standard purification protocol for all materials before use. 3. Perform a small-scale test reaction for each new batch of reagents.

Catalyst Regeneration

In some cases, a poisoned palladium catalyst can be regenerated, which is a more cost-effective and sustainable approach than disposal.

General Protocol for Regeneration of a Heterogeneous Palladium Catalyst (e.g., Pd/C)

This protocol outlines a general procedure for the regeneration of a palladium on carbon (Pd/C) catalyst poisoned by organic impurities.

1. Washing:

  • Suspend the poisoned catalyst in a suitable solvent (e.g., ethanol, ethyl acetate, or toluene).

  • Stir the suspension at room temperature for 1-2 hours.

  • Filter the catalyst and repeat the washing step with fresh solvent. This step helps remove loosely bound organic residues.

2. Oxidative Treatment:

  • Caution: This step should be performed with care in a well-ventilated fume hood.

  • Dry the washed catalyst under vacuum.

  • Heat the catalyst in a tube furnace under a flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O2).

  • Gradually increase the temperature to 300-400°C.[3][4] This step aims to burn off strongly adsorbed organic poisons and some sulfur-containing compounds.[3]

3. Reduction:

  • After the oxidative treatment, cool the catalyst under a nitrogen atmosphere.

  • Switch the gas flow to a dilute hydrogen/nitrogen mixture (e.g., 5% H2).

  • Gradually heat the catalyst to 200-300°C to reduce the palladium oxide back to its active metallic state.

4. Passivation:

  • Cool the catalyst to room temperature under a nitrogen atmosphere.

  • Carefully introduce a very dilute stream of air to passivate the surface of the freshly reduced catalyst, preventing it from becoming pyrophoric upon exposure to air.

Visualizing Workflows and Concepts

Diagram 1: General Mechanism of Catalyst Poisoning

cluster_catalyst Catalytic Cycle cluster_poisoning Poisoning Event A Active Pd(0) Catalyst B Oxidative Addition A->B Reaction Progress Deactivated Deactivated Catalyst (Pd-Poison Complex) A->Deactivated Strong Coordination C Transmetalation B->C Reaction Progress D Reductive Elimination C->D Reaction Progress D->A Reaction Progress P Catalyst Poison (e.g., Sulfur Compound) P->Deactivated

Caption: Mechanism of palladium catalyst deactivation by a poison.

Diagram 2: Troubleshooting Workflow for a Stalled Reaction

Start Reaction Stalls Check_Purity Analyze Purity of Starting Materials & Solvents Start->Check_Purity Analyze_Mixture Analyze Reaction Mixture (LC-MS, GC-MS) Start->Analyze_Mixture Add_Catalyst Add Fresh Catalyst Start->Add_Catalyst Impurity_Found Impurity Detected? Check_Purity->Impurity_Found Restarted Reaction Restarts? Add_Catalyst->Restarted Impurity_Found->Analyze_Mixture No Purify Purify Reagents Impurity_Found->Purify Yes Poison_Confirmed Catalyst Poisoning Confirmed Restarted->Poison_Confirmed Yes Other_Issue Investigate Other Issues (e.g., Temperature, Concentration) Restarted->Other_Issue No Active Active Catalyst (e.g., Pd/C) Poisoned Poisoned Catalyst Active->Poisoned Reaction Use & Exposure to Poisons Washed Washed Catalyst Poisoned->Washed Solvent Washing Oxidized Oxidized Catalyst (PdO/C) Washed->Oxidized Oxidative Treatment (e.g., 350°C, Air) Oxidized->Active Reduction (e.g., H2)

References

Refining workup procedures for (2R,3S)-Chlorpheg experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2R,3S)-Chlorpheg. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis, purification, and analysis of this compound.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Synthesis & Workup

Q1: My reaction to synthesize this compound is not going to completion, or the yield is consistently low. What are the common causes?

A1: Low yield or incomplete reaction can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure all reagents are pure and anhydrous, as the reaction may be sensitive to moisture and impurities.

  • Reaction Conditions: Temperature and reaction time are critical. See the table below for optimized conditions based on internal studies. Small deviations can significantly impact the yield.

  • Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Workup Losses: The product may be partially soluble in the aqueous layer during workup.[1] To minimize this, use a saturated brine solution for the final wash to decrease the solubility of the organic product in the aqueous phase.[2]

Data Presentation: Reaction Condition Optimization

ParameterCondition ACondition BCondition C (Optimized)
Temperature 0 °CRoom Temp-20 °C to 0 °C
Reaction Time 2 hours6 hours4 hours
Equivalent of Reagent X 1.1 eq1.5 eq1.2 eq
Observed Yield ~45%~60% (with side products)>85%

Q2: After the aqueous workup, I can't find my product, or the crude NMR spectrum is uninterpretable. What should I do?

A2: This is a common issue that can be resolved with a structured approach.[1]

  • Check All Layers: Your product may be more water-soluble than expected. Retain and analyze a sample of the aqueous layer.[1]

  • Volatility: this compound has moderate volatility. Check the solvent in the rotovap trap for your product.[1]

  • Stability During Workup: The product may be unstable to the pH of the aqueous wash.[1] Test the stability of a small sample of the crude reaction mixture by exposing it to the acidic or basic conditions of your workup before performing it on the entire batch.[1]

  • Crude NMR Interpretation: Crude NMR spectra can be misleading due to the presence of residual solvents or reagents.[1] It is often better to purify a small portion of the crude material before detailed analysis.

Purification

Q3: I'm having trouble with the crystallization of this compound. It either "oils out" or crystallizes too quickly.

A3: Crystallization issues are often related to purity and cooling rate.

  • "Oiling Out": This happens when the compound's melting point is low or when significant impurities are present. To fix this, reheat the solution, add a small amount of additional solvent to fully dissolve the oil, and allow it to cool more slowly.[3]

  • Rapid Crystallization: Fast crystal formation can trap impurities. To slow it down, reheat the solution and add a slight excess of solvent. Insulate the flask to ensure slow cooling.[3]

Q4: After purification by column chromatography, I still see impurities in my final product. How can I improve the purity?

A4: Persistent impurities suggest issues with the chromatography or post-purification handling.

  • Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.

  • Solvent System: The chosen solvent system may not be optimal. Perform a systematic screen of different solvent systems using thin-layer chromatography (TLC) to find one that provides better separation.

  • Compound Stability: Your compound might be degrading on the silica (B1680970) gel. If you suspect this, you can try deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent or switch to a different stationary phase like alumina.

  • Residual Solvents: Chlorinated solvents used in purification can be difficult to remove. Drying under a high vacuum, sometimes with gentle heating, can be effective.[3]

Analysis & Stability

Q5: I am struggling to achieve good separation of the (2R,3S) and (2S,3R) enantiomers using chiral HPLC. What should I do?

A5: Poor resolution in chiral HPLC is a frequent challenge.[4] Consider the following optimization steps:

  • Mobile Phase: The mobile phase composition is critical. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[4] The addition of a small amount of an acidic or basic additive can also dramatically affect selectivity.[5]

  • Flow Rate: Chiral separations are often sensitive to flow rate. Try reducing the flow rate to see if resolution improves.[4]

  • Temperature: Temperature can have a significant impact on chiral recognition. Experiment with different column temperatures, as both increasing and decreasing the temperature can improve separation.[4]

  • Column Choice: The selected Chiral Stationary Phase (CSP) may not be suitable. Screening different types of CSPs is often necessary to find the optimal one for your compound.[5]

Q6: My this compound sample is showing signs of degradation upon storage. What are the recommended storage conditions and what are the likely degradation pathways?

A6: this compound is sensitive to light and high temperatures. Stability studies are crucial to determine its shelf life.[6] Forced degradation studies help identify potential degradation products and establish degradation pathways.[7]

  • Recommended Storage: Store in a cool, dark place, preferably at 2-8 °C under an inert atmosphere.

  • Degradation Pathways: The primary degradation pathways are oxidation of the amine and hydrolysis of the chloro group. Photodegradation can also occur with prolonged exposure to UV light.[7]

Data Presentation: Forced Degradation Study of this compound

ConditionTimeAssay (% of Initial)Major Degradant
Acidic (0.1 N HCl, 60 °C) 24h98.5%Hydrolysis Product (<1%)
Basic (0.1 N NaOH, 60 °C) 24h92.1%Hydrolysis Product (7.5%)
Oxidative (3% H₂O₂, RT) 24h89.7%N-Oxide (9.8%)
Photolytic (ICH Q1B) 24h95.3%Photodegradant-1 (4.2%)
Thermal (80 °C) 48h97.8%Minor unidentified peaks

Experimental Protocols

Protocol: Chiral HPLC Analysis of this compound

This protocol outlines a general method for the chiral separation of this compound.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Chiral stationary phases may require longer equilibration times.[4]

  • Analysis: Inject the sample and record the chromatogram. The expected retention time for this compound is approximately 12 minutes, and for the (2S,3R)-enantiomer is approximately 15 minutes.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis reagents Starting Materials & Reagents reaction Reaction under Inert Atmosphere reagents->reaction quench Reaction Quench reaction->quench extraction Aqueous Extraction quench->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography crystallization Crystallization chromatography->crystallization purity Purity Analysis (HPLC, NMR) crystallization->purity chiral Chiral Purity (Chiral HPLC) purity->chiral characterization Structural Characterization (MS, IR) chiral->characterization

Caption: Experimental workflow for this compound.

signaling_pathway cluster_pathway Hypothetical Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TF Transcription Factor KinaseB->TF activates Response Cellular Response (e.g., Proliferation) TF->Response Chlorpheg This compound Chlorpheg->KinaseB inhibits

Caption: Hypothetical signaling pathway inhibited by Chlorpheg.

troubleshooting_hplc start Poor Enantiomeric Resolution (Rs < 1.5) check_mobile_phase Is mobile phase optimized? start->check_mobile_phase adjust_mobile_phase Adjust organic modifier % and/or additive conc. check_mobile_phase->adjust_mobile_phase No check_flow_rate Is flow rate < 1.0 mL/min? check_mobile_phase->check_flow_rate Yes adjust_mobile_phase->check_mobile_phase good_resolution Good Resolution adjust_mobile_phase->good_resolution Resolved adjust_flow_rate Reduce flow rate (e.g., to 0.5 mL/min) check_flow_rate->adjust_flow_rate No check_temp Is temperature controlled? check_flow_rate->check_temp Yes adjust_flow_rate->check_flow_rate adjust_flow_rate->good_resolution Resolved adjust_temp Screen different temps (e.g., 15°C, 25°C, 40°C) check_temp->adjust_temp No consider_csp Consider different Chiral Stationary Phase (CSP) check_temp->consider_csp Yes adjust_temp->check_temp adjust_temp->good_resolution Resolved consider_csp->good_resolution Resolved

Caption: Troubleshooting poor chiral HPLC resolution.

References

Validation & Comparative

Unraveling the Identity of (2R,3S)-Chlorpheg and a Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into the chiral compound (2R,3S)-Chlorpheg reveals its primary role as a neuroactive agent rather than a catalyst in asymmetric synthesis. This guide clarifies the identity of this compound and, in the spirit of the intended application, provides a comprehensive comparison of structurally related and widely utilized chiral amino alcohol-derived ligands in asymmetric catalysis, supported by experimental data.

The True Identity of this compound

Searches for "this compound" and its associated CAS number, 140924-23-8, identify the molecule as (2R,3S)-β-(p-Chlorophenyl)glutamic acid.[1][2] This compound is documented as a weakly active NMDA receptor antagonist.[1][2] Its stereoisomer, (2R,3R)-Chlorpheg, is noted as being inactive. The name "Chlorpheg" is an abbreviation for Chloro -ph enylg lutamic acid. There is no scientific literature available that describes the use of this compound as a chiral ligand in asymmetric catalysis.

Given this clarification, this guide will now focus on a class of chiral ligands that are highly relevant to researchers, scientists, and drug development professionals: chiral β-amino alcohols. These ligands are readily synthesized, often from natural sources like amino acids, and are effective in a wide range of asymmetric transformations.[3]

A Comparative Analysis of Chiral β-Amino Alcohol Ligands in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a fundamental and efficient method for producing chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The performance of chiral β-amino alcohol ligands in the ruthenium-catalyzed ATH of acetophenone (B1666503) is a well-established benchmark for comparing their efficacy.

Below is a comparison of several representative chiral β-amino alcohol ligands in this key reaction.

Data Presentation: Performance of Chiral β-Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
LigandStructureYield (%)Enantiomeric Excess (ee, %)Configuration of Product
(1S,2R)-1-Amino-2-indanol
>9582(R)(1R,2S)-Norephedrine 9895(R)(S)-(-)-2-Amino-1,1-diphenyl-1-propanol 9288(R)

Note: The performance data is compiled from various sources and specific reaction conditions may vary. The structures are representative examples.

Experimental Protocols

General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a generalized procedure and may require optimization for specific ligands and substrates.

  • Catalyst Preparation: In an inert atmosphere glovebox, a solution of [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral β-amino alcohol ligand (0.011 mmol) in anhydrous isopropanol (B130326) (2 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To this solution, a solution of acetophenone (1 mmol) in anhydrous isopropanol (3 mL) is added, followed by the addition of a base (e.g., KOH, 0.05 mmol).

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., room temperature or 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the 1-phenylethanol (B42297) product is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizing Catalytic Processes

The following diagrams illustrate the general workflow for evaluating chiral ligands and a simplified catalytic cycle for asymmetric transfer hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Analysis Metal_Precursor [RuCl₂(p-cymene)]₂ Catalyst Active Ru-Ligand Complex Metal_Precursor->Catalyst Ligand Chiral β-Amino Alcohol Ligand->Catalyst Solvent_Base Isopropanol / Base Solvent_Base->Catalyst Product Chiral 1-Phenylethanol Substrate Acetophenone Substrate->Product Yield Determine Yield Product->Yield ee Measure ee% (Chiral HPLC) Product->ee

Caption: A generalized workflow for the evaluation of a chiral ligand in asymmetric transfer hydrogenation.

Catalytic_Cycle Ru_Catalyst [Ru]-L Ru_Hydride [Ru]-H-L Ru_Catalyst->Ru_Hydride i-PrOH Ru_Hydride->Ru_Catalyst Acetone Transition_State [Substrate...Ru-H-L]‡ Ru_Hydride->Transition_State Ketone Product_Complex [Ru]-Product-L Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru_Catalyst Product Release

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

References

A Comparative Guide to the Experimental Validation of (2R,3S)-Chlorpheg as an NM-DA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the experimental validation of (2R,3S)-Chlorpheg, a compound identified as a weak N-methyl-D-aspartate (NMDA) receptor antagonist. Due to the limited availability of public quantitative data for this compound, this document outlines the necessary experimental protocols and provides a comparative analysis with well-established NMDA receptor antagonists. This guide is intended to serve as a resource for researchers seeking to characterize the pharmacological profile of this compound or similar novel compounds.

Introduction to NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1][2] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making NMDA receptor antagonists a significant area of interest for therapeutic development.[3][4] These antagonists can be classified based on their mechanism of action, including competitive antagonists, non-competitive channel blockers, and glycine-site antagonists.[5]

This compound has been described as a weakly active NMDA receptor antagonist. To fully characterize its potential, a series of in vitro and in vivo experiments are required to determine its potency, selectivity, and mechanism of action.

Comparative Analysis of NMDA Receptor Antagonists

To provide a context for the evaluation of this compound, the following table summarizes the quantitative data for two well-characterized NMDA receptor antagonists: memantine (B1676192) and ketamine. These compounds are used clinically and serve as important benchmarks in the field.

CompoundTypeIC50 (µM)Receptor Subtype SelectivityReference
This compound Weak NMDA Receptor AntagonistData Not AvailableData Not Available-
Memantine Uncompetitive Channel Blocker1.04 - 2.1Preferential for extrasynaptic receptors[6][7]
Ketamine Uncompetitive Channel Blocker0.43 - 1.5Non-selective[6][7]

Note: IC50 values can vary depending on the experimental conditions, such as the specific NMDA receptor subunit composition and the concentration of agonists used.

Key Experimental Protocols for Validation

The following are standard experimental protocols used to characterize NMDA receptor antagonists. These methodologies would be essential for generating the necessary data for this compound.

Electrophysiology Assays

Whole-cell patch-clamp recording is the gold standard for characterizing the effects of a compound on ion channel function. This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist application, in the presence and absence of the antagonist.

Protocol Outline:

  • Cell Culture: Use cell lines (e.g., HEK293) transiently or stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) or primary neuronal cultures.[8]

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Agonist Application: Apply a solution containing NMDA and the co-agonist glycine (B1666218) to elicit an inward current.

  • Antagonist Application: Co-apply the test compound (e.g., this compound) with the agonists at various concentrations.

  • Data Analysis: Measure the reduction in the NMDA-induced current to determine the half-maximal inhibitory concentration (IC50) and to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9]

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for the NMDA receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from brain tissue or cells expressing NMDA receptors.

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]MK-801 for the channel binding site or [³H]CGP 39653 for the glutamate (B1630785) binding site) and varying concentrations of the unlabeled test compound.[10]

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound, which reflects its binding affinity.

Calcium Flux Assays

Since NMDA receptors are permeable to Ca²⁺, changes in intracellular calcium concentration can be used as a functional readout of receptor activity.[4] Calcium flux assays are a high-throughput method to screen for and characterize NMDA receptor antagonists.

Protocol Outline:

  • Cell Loading: Load cells expressing NMDA receptors with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[8]

  • Baseline Measurement: Measure the baseline fluorescence.

  • Stimulation: Stimulate the cells with NMDA and glycine in the presence of varying concentrations of the test compound.

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Calculate the IC50 of the test compound based on the inhibition of the NMDA-induced calcium influx.[8]

Visualizing Key Processes

To further aid in the understanding of the experimental validation of this compound, the following diagrams illustrate the NMDA receptor signaling pathway and a general experimental workflow.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Chlorpheg This compound (Antagonist) Chlorpheg->NMDAR Blocks Channel Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Plasticity Leads to

Caption: NMDA Receptor Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vitro Experiments cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion A1 Compound Synthesis (this compound) A3 Assay Development A1->A3 A2 Cell Line Preparation (Expressing NMDARs) A2->A3 B1 Electrophysiology (Patch-Clamp) A3->B1 B2 Binding Assay (Radioligand) A3->B2 B3 Functional Assay (Calcium Flux) A3->B3 C1 Determine IC50/Ki B1->C1 B2->C1 B3->C1 C2 Characterize Mechanism of Action C1->C2 C3 Compare to Benchmarks C1->C3 D1 Validate as NMDA Receptor Antagonist C2->D1 C3->D1

Caption: Experimental Workflow for Antagonist Validation.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible literature, this guide provides the necessary framework for its comprehensive evaluation as an NMDA receptor antagonist. By employing the detailed experimental protocols and utilizing the provided comparative data and visualizations, researchers can systematically characterize the pharmacological profile of this compound. Such a thorough validation is a critical step in the drug development process, paving the way for potential therapeutic applications.

References

Determining Enantiomeric Purity of (2R,3S)-Chlorpheniramine Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess of (2R,3S)-Chlorpheniramine, a chiral antihistamine. The pharmacological activity of chlorpheniramine (B86927) resides primarily in the S-(+)-enantiomer (dexchlorpheniramine), making the precise quantification of the enantiomeric composition essential.

This guide presents a comparative overview of the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, advantages, and limitations are discussed, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for determining enantiomeric excess depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the primary methods used for the chiral analysis of chlorpheniramine.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to chromatographic separation.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer.
Typical Analysis Time 15-30 minutes per sample.[1]10-20 minutes per sample.5-15 minutes per sample.[1]
Limit of Detection (LOD) for Minor Enantiomer ~0.1%[1]~0.1%[2]~1%[1]
Limit of Quantification (LOQ) for Minor Enantiomer ~0.88 µg/mL for S-(+)-CLP and 1.31 µg/mL for R-(-)-CLP[3][4]0.75 µg/mL[2]Not typically used for trace quantification.
Quantitative Accuracy High.[1]High.[2]High, with absolute errors in ee determination within 2.0%.[5]
Sample Throughput High (amenable to automation).[1]High.Moderate.[1]
Development Effort High (method development and column screening).[1]Moderate to High (selector screening and optimization).Moderate (selection of appropriate chiral auxiliary).[1]
Cost per Sample Moderate.[1]Low to Moderate.High (instrument cost).[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the enantiomeric separation of chlorpheniramine and can be adapted for specific laboratory conditions and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. The separation is typically achieved on a chiral stationary phase (CSP), most commonly polysaccharide-based columns.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[3]

Mobile Phase:

Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min.[4]

  • Detection Wavelength: 258 nm.[3][4]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dissolve the chlorpheniramine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and low sample consumption for the chiral analysis of chlorpheniramine. The separation is achieved by adding a chiral selector to the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, and a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 30 cm).

Background Electrolyte (BGE):

  • Acidic buffer (e.g., 50 mM phosphate (B84403) buffer, pH 2.5) containing a chiral selector. A commonly used chiral selector is carboxymethyl-β-cyclodextrin (CM-β-CD) at a concentration of 1.5 mM.[2]

Electrophoretic Conditions:

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 214 nm.

Sample Preparation:

  • Dissolve the chlorpheniramine sample in the background electrolyte or water to a suitable concentration (e.g., 0.1-1 mg/mL).

Data Analysis:

  • The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers. Peak areas are typically corrected by dividing by the migration time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be a rapid method for determining enantiomeric excess.[5] This technique relies on the formation of diastereomeric complexes that exhibit distinct chemical shifts for the enantiomers.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Chiral Solvating Agent: A common choice for primary amines is a three-component system involving an enantiopure chiral BINOL derivative, a trialkoxyborane, or an enantiopure Δ---INVALID-LINK-- complex with salicylaldehyde.[5]

Experimental Procedure (using a Chiral Solvating Agent):

  • Dissolve a known amount of the chlorpheniramine sample in the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add an equimolar amount of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum. The signals corresponding to the protons of the two enantiomers should be resolved into two distinct sets of peaks.

  • Integrate the well-resolved signals for each diastereomeric complex.

Data Analysis:

  • The enantiomeric excess is calculated from the integral values of the distinct signals corresponding to the two enantiomers.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes involved in determining the enantiomeric excess of (2R,3S)-Chlorpheniramine, the following diagrams are provided.

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Synthesized (2R,3S)-Chlorpheniramine Product Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter the Solution Dissolution->Filtration HPLC Chiral HPLC Filtration->HPLC CE Capillary Electrophoresis Filtration->CE NMR NMR Spectroscopy Filtration->NMR Acquisition Acquire Chromatogram/ Electropherogram/ Spectrum HPLC->Acquisition CE->Acquisition NMR->Acquisition Integration Peak Integration Acquisition->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Result Report ee (%) Calculation->Result

Caption: General workflow for the determination of enantiomeric excess.

G Decision Pathway for Method Selection Start Need to Determine ee of (2R,3S)-Chlorpheniramine HighAccuracy High Accuracy & Sensitivity Required? Start->HighAccuracy HighThroughput High Sample Throughput Needed? HighAccuracy->HighThroughput Yes RapidScreening Rapid Screening Required? HighAccuracy->RapidScreening No UseHPLC Use Chiral HPLC HighThroughput->UseHPLC Yes UseCE Use Capillary Electrophoresis HighThroughput->UseCE No StructuralInfo Structural Confirmation Needed? RapidScreening->StructuralInfo StructuralInfo->UseHPLC No UseNMR Use NMR Spectroscopy StructuralInfo->UseNMR Yes

Caption: Decision pathway for selecting an analytical method.

References

Performance Benchmarks for (2R,3S)-Chlorpheg in Catalysis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for performance benchmarks of (2R,3S)-Chlorpheg as a catalyst have revealed no documented applications in this field. The available scientific literature identifies this compound primarily as a neurochemical reagent with a specific biological activity, rather than a catalyst for chemical synthesis.

While the query sought a comparison guide on the catalytic performance of this compound, no studies demonstrating its use as a catalyst, let alone performance data or experimental protocols, could be located. Therefore, a direct comparison with other catalysts is not possible.

Chemical Identity and Known Application

This compound is the common name for (2R,3S)-β-p-Chlorophenylglutamic acid .

  • CAS Number: 140924-23-8

  • Molecular Formula: C₁₁H₁₂ClNO₄

The primary context in which this compound appears in scientific literature is as a weakly active NMDA (N-methyl-D-aspartate) receptor antagonist . NMDA receptors are crucial for synaptic plasticity and memory function in the brain. Antagonists of this receptor are investigated for their potential in treating a variety of neurological disorders. The stereoisomer, (2R,3R)-Chlorpheg, is reported to be an inactive stereoisomer.

Absence of Catalytic Activity Data

No peer-reviewed articles, patents, or technical documents were found that describe the use of this compound for catalytic purposes. Consequently, there is no quantitative data on its performance in terms of:

  • Reaction Yields

  • Enantiomeric Excess (e.e.)

  • Turnover Number (TON) or Turnover Frequency (TOF)

  • Substrate Scope

  • Comparisons to other catalytic systems

Without such data, the creation of comparative tables and experimental protocols as requested is not feasible.

Logical Relationship Diagram

While a signaling pathway or experimental workflow for catalysis involving this compound cannot be constructed due to the lack of data, the following diagram illustrates the current state of knowledge regarding this compound.

User_Query Performance Benchmarks of This compound in Catalysis Data_Search Comprehensive Literature and Database Search User_Query->Data_Search No_Catalysis_Data No evidence of catalytic application found Data_Search->No_Catalysis_Data Compound_ID Identification: (2R,3S)-β-p-Chlorophenylglutamic acid Data_Search->Compound_ID Biological_Activity Known Application: Weak NMDA Receptor Antagonist Compound_ID->Biological_Activity

Comparative Analysis of (2R,3S)-Chlorpheniramine and its Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the synthesis, stereochemistry, and pharmacological activity of chlorpheniramine (B86927) isomers, with a focus on their interaction with the histamine (B1213489) H1 receptor.

Chlorpheniramine, a first-generation antihistamine, is a chiral molecule widely used in the treatment of allergic conditions. Its therapeutic effect is primarily mediated through the blockade of the histamine H1 receptor. Due to the presence of a stereocenter, chlorpheniramine exists as a racemic mixture of enantiomers. However, emerging research indicates that the pharmacological activity is not equally distributed between its stereoisomers. This guide provides a detailed comparative analysis of (2R,3S)-Chlorpheniramine and its analogs, summarizing key experimental data and methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Stereoisomerism

Chlorpheniramine, chemically named 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, possesses a single chiral center, giving rise to two enantiomers: (S)-chlorpheniramine and (R)-chlorpheniramine. The molecule of interest, (2R,3S)-Chlorpheg, is likely a specific diastereomer of a chlorpheniramine analog, though the term "Chlorpheg" is not standard. For the purpose of this guide, we will focus on the well-characterized stereoisomers of chlorpheniramine.

Synthesis and Chiral Separation

The synthesis of racemic chlorpheniramine is a well-established process. A common method involves the reaction of 4-chlorobenzonitrile (B146240) with 2-bromopyridine (B144113) in the presence of sodium amide to form 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. This intermediate is then subjected to further reactions to yield the final product.

The separation of the enantiomers is crucial for evaluating their individual pharmacological properties. Several methods have been successfully employed for the chiral resolution of chlorpheniramine, including:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase to separate the enantiomers.

  • Capillary Electrophoresis (CE): This method utilizes chiral selectors, such as cyclodextrins, in the running buffer to achieve enantioseparation.

Comparative Biological Activity

Extensive research has demonstrated a significant difference in the biological activity of chlorpheniramine's enantiomers. The antihistaminic activity resides almost exclusively in the (S)-(+)-enantiomer.

StereoisomerHistamine H1 Receptor Affinity (Ki, nM)Functional Activity
(S)-(+)-ChlorpheniramineHighPotent H1 antagonist
(R)-(-)-ChlorpheniramineLowSignificantly less active to inactive

Studies have shown that the (S)-(+)-enantiomer of chlorpheniramine has an approximately 100-fold higher affinity for the histamine H1 receptor compared to the (R)-(-)-enantiomer[1]. This stereoselectivity in binding affinity directly translates to a difference in functional activity, with the (S)-(+)-enantiomer being the pharmacologically active agent responsible for the antihistaminic effects.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor.

  • [3H]-Pyrilamine (a radiolabeled H1 antagonist).

  • Test compounds (e.g., chlorpheniramine stereoisomers).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of [3H]-pyrilamine and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-pyrilamine (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Visualization

Chlorpheniramine, as a histamine H1 receptor antagonist (more accurately, an inverse agonist), exerts its effects by blocking the downstream signaling pathways activated by histamine.

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with histamine, such as smooth muscle contraction and increased vascular permeability. Chlorpheniramine blocks these effects by preventing the initial activation of the H1 receptor by histamine.

Histamine_H1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca2->Response PKC->Response Chlorpheniramine (2R,3S)-Chlorpheniramine (Antagonist) Chlorpheniramine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition.

Experimental Workflow for Comparative Analysis

The following workflow outlines the key steps in the comparative analysis of chlorpheniramine stereoisomers.

Experimental_Workflow start Start synthesis Synthesis of Racemic Chlorpheniramine start->synthesis separation Chiral Separation of Stereoisomers (e.g., HPLC, CE) synthesis->separation characterization Structural Characterization (e.g., NMR, X-ray crystallography) separation->characterization binding_assay Histamine H1 Receptor Binding Assay separation->binding_assay functional_assay Functional Assays (e.g., Calcium influx, IP3 accumulation) separation->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparative analysis.

Conclusion

The pharmacological activity of chlorpheniramine is highly dependent on its stereochemistry. The (S)-(+)-enantiomer is the primary contributor to its antihistaminic effects due to its significantly higher affinity for the histamine H1 receptor. This comparative analysis underscores the importance of chiral separation and the evaluation of individual stereoisomers in drug development. Further research focusing on the specific activity of all four diastereomers would provide a more complete understanding of the structure-activity relationship of chlorpheniramine and its analogs, potentially leading to the development of more potent and selective antihistamines with improved therapeutic profiles.

References

The Cost-Effectiveness of (2R,3S)-Chlorpheg in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of chiral building blocks is a critical decision that significantly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comprehensive comparison of the cost-effectiveness of synthesizing (2R,3S)-2-amino-3-chloro-3-(3-chlorophenyl)propanoic acid, herein referred to as (2R,3S)-Chlorpheg, against alternative chiral amines and amino acids produced through biocatalytic methods. This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure amino acids and amines can be broadly categorized into chemical synthesis and biocatalysis. Chemical routes often involve multi-step processes with chiral auxiliaries or asymmetric catalysis, while biocatalytic methods utilize enzymes to achieve high stereoselectivity in a single step. This guide will explore a proposed chemical synthesis for this compound and compare its estimated cost with established biocatalytic routes for producing other chiral amines.

Proposed Chemical Synthesis of this compound

A plausible synthetic route to this compound is proposed based on established methodologies for the synthesis of similar β-chloro-α-amino acids. The synthesis commences with the preparation of a precursor, (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid, followed by a stereospecific chlorination step.

Diagram of the Proposed Synthetic Pathway for this compound:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A 3-Chlorobenzaldehyde C (2R,3S)-N-Boc-3-(3-chlorophenyl)-2-amino-3-hydroxypropanoic acid methyl ester A->C Aldol (B89426) Condensation B N-Boc-L-serine methyl ester B->C D (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid C->D Hydrolysis & Deprotection E This compound D->E Stereospecific Chlorination (e.g., via β-lactone)

Caption: Proposed two-step chemical synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (2R,3S)-2-amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid (Precursor)

This step involves a stereoselective aldol condensation between a protected serine derivative and 3-chlorobenzaldehyde, followed by deprotection.

  • Protection: N-Boc-L-serine methyl ester is used as the chiral starting material.

  • Aldol Condensation: The enolate of the protected serine is generated using a strong base (e.g., lithium diisopropylamide) at low temperature (-78 °C) and then reacted with 3-chlorobenzaldehyde. This reaction is expected to proceed with high diastereoselectivity to yield the syn aldol adduct.

  • Hydrolysis and Deprotection: The resulting ester and Boc-protecting group are removed by acid hydrolysis (e.g., with HCl in dioxane) to yield the desired precursor.

Step 2: Synthesis of this compound

This step involves the stereospecific replacement of the hydroxyl group with a chlorine atom. A common method to achieve this with retention of configuration is through the formation of a β-lactone intermediate.

  • Cyclization: The precursor is treated with a suitable reagent (e.g., methanesulfonyl chloride followed by a non-nucleophilic base) to form the corresponding β-lactone.

  • Ring Opening: The β-lactone is then opened with a chloride source (e.g., lithium chloride) to yield this compound. This ring-opening reaction typically proceeds with inversion of configuration at the β-carbon, thus requiring the appropriate stereoisomer of the hydroxy acid precursor.

Cost-Effectiveness Analysis

To evaluate the cost-effectiveness of the proposed synthesis of this compound, we will compare it with two prominent biocatalytic methods for chiral amine synthesis: transamination and reductive amination.

Data Presentation: Quantitative Comparison of Synthetic Routes
ParameterProposed Chemical Synthesis of this compound (Estimated)Biocatalytic Transamination ((S)-α-MBA)[1]Biocatalytic Reductive Amination ((S)-α-MBA)[1]
Starting Materials 3-Chlorobenzaldehyde, N-Boc-L-serine methyl ester, etc.Acetophenone, Alanine, GlucoseAcetophenone, Ammonia (B1221849), NAD⁺
Key Reagents/Catalysts Strong bases, Protecting groups, Chlorinating agentsTransaminase, Glucose Dehydrogenase, Lactate DehydrogenaseAmine Dehydrogenase, NADH Oxidase
Overall Yield 40-60% (Estimated)~90%[1]~31%[1]
Purity (e.e.) >98% (Requires optimization)>99%>99%
Estimated Cost per Gram $5 - $15$0.51[1]$2.06[1]
Process Complexity Multi-step, requires cryogenic conditions, purificationSingle enzymatic step, milder conditionsSingle enzymatic step, milder conditions
Environmental Impact Use of hazardous reagents and solventsAqueous-based, biodegradable wasteAqueous-based, water as a byproduct

Note: The cost for the chemical synthesis of this compound is an estimation based on the prices of starting materials and reagents, and an assumed overall yield. The costs for biocatalytic methods are based on a published economic assessment for the synthesis of (S)-α-methylbenzylamine (MBA).

Cost Breakdown of Key Reagents for Chemical Synthesis:

ReagentSupplier Price (Approximate)
3-Chlorobenzaldehyde$20/100g
N-Boc-L-serine methyl ester$40/10g
Diethylaminosulfur Trifluoride (DAST)$100/5g
Sodium Azide$40/100g
Palladium on Carbon (10%)$250/10g
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)$170/50g

Comparison with Biocatalytic Alternatives

Biocatalytic methods, particularly those employing transaminases and amine dehydrogenases, have emerged as highly efficient and cost-effective alternatives for the synthesis of chiral amines.

Transaminase-Catalyzed Synthesis

Transaminases catalyze the transfer of an amino group from a donor (e.g., alanine) to a prochiral ketone, generating a chiral amine with high enantioselectivity.[1]

Workflow for Transaminase-Catalyzed Chiral Amine Synthesis:

G Ketone Prochiral Ketone Transaminase Transaminase (ATA) Ketone->Transaminase AmineDonor Amino Donor (e.g., Alanine) AmineDonor->Transaminase ChiralAmine Chiral Amine Transaminase->ChiralAmine Byproduct Keto Acid Byproduct Transaminase->Byproduct

Caption: General workflow for transaminase-catalyzed synthesis.

A detailed economic assessment of a multi-enzyme system for producing (S)-α-methylbenzylamine (MBA) via transamination revealed a unit price of approximately $0.51/g.[1] This low cost is attributed to the high conversion rate (around 90%) and the efficiency of the enzymatic cascade.[1]

Amine Dehydrogenase-Catalyzed Synthesis

Amine dehydrogenases catalyze the direct reductive amination of ketones using ammonia as the amine source, with the cofactor NADH being regenerated in a coupled enzymatic reaction.[1]

Workflow for Amine Dehydrogenase-Catalyzed Chiral Amine Synthesis:

G Ketone Prochiral Ketone AmineDehydrogenase Amine Dehydrogenase (AmDH) Ketone->AmineDehydrogenase Ammonia Ammonia Ammonia->AmineDehydrogenase ChiralAmine Chiral Amine AmineDehydrogenase->ChiralAmine Water Water AmineDehydrogenase->Water NADH NADH NADH->AmineDehydrogenase NADH_regen NADH Regeneration System NADH_regen->NADH

Caption: General workflow for amine dehydrogenase-catalyzed synthesis.

The same economic study estimated the cost of producing (S)-α-MBA via a reductive amination route to be around $2.06/g.[1] The higher cost compared to the transamination route was primarily due to a lower conversion rate (31%) and the higher cost of the amine dehydrogenase enzyme.[1] However, the study also noted that enhancing the activity of the amine dehydrogenase could significantly reduce the unit price, making it competitive with the transamination route.[1]

Conclusion

Based on this comparative analysis, the proposed chemical synthesis of this compound, while offering a pathway to a unique chiral building block, is estimated to be significantly more expensive than the production of other chiral amines via established biocatalytic methods. The multi-step nature of the chemical synthesis, the need for expensive reagents and protecting groups, and likely lower overall yields contribute to a higher projected cost per gram.

In contrast, biocatalytic routes, particularly those utilizing transaminases, demonstrate remarkable cost-effectiveness, high yields, and excellent enantioselectivity under environmentally benign conditions. For researchers and drug development professionals, the choice between these strategies will depend on the specific structural requirements of the target molecule and the availability of suitable enzymes. While the synthesis of a novel compound like this compound may necessitate a chemical approach initially, the long-term economic and environmental advantages of biocatalysis warrant consideration for the production of structurally similar chiral amines. Further research into developing enzymatic routes for the synthesis of halogenated amino acids could offer a more sustainable and cost-effective alternative in the future.

References

Reproducibility in Focus: A Comparative Guide to Experiments with (2R,3S)-Chlorpheg and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals vested in the intricacies of glutamatergic neurotransmission, the stereochemistry of investigational compounds is paramount to the reproducibility and interpretation of experimental findings. This guide provides a comparative analysis of (2R,3S)-Chlorpheg, a specific stereoisomer of 3-(4-chlorophenyl)glutamic acid, and its counterparts. By presenting key experimental data and detailed methodologies, this document aims to enhance the reproducibility of future studies in this domain.

Unraveling the Stereochemistry of Chlorpheg

Chlorpheg, chemically known as 3-(4-chlorophenyl)glutamic acid, possesses two chiral centers, giving rise to four distinct stereoisomers: (2R,3S), (2R,3R), (2S,3R), and (2S,3S). Seminal studies have demonstrated that the biological activity of Chlorpheg is highly dependent on its stereochemical configuration. This underscores the critical need for researchers to use stereochemically pure isomers to ensure the validity and reproducibility of their experimental outcomes.

Comparative Biological Activity of Chlorpheg Stereoisomers

Experiments conducted on neonatal rat motoneurons have revealed significant differences in the biological effects of the four stereoisomers of Chlorpheg. These findings are crucial for designing and interpreting experiments related to excitatory amino acid transporters and NMDA receptor modulation.

The (2S,3S) and (2S,3R) isomers have been shown to potentiate depolarizations induced by L-homocysteic acid (L-HCA), a property associated with the inhibition of excitatory amino acid uptake.[1] In contrast, the (2R,3S)-isomer, the focus of this guide, exhibits a distinct pharmacological profile.

Table 1: Comparative Effects of Chlorpheg Stereoisomers on L-Homocysteic Acid (L-HCA)-Evoked Depolarizations in Neonatal Rat Motoneurons [2][3]

StereoisomerConcentration (µM)Effect on L-HCA Response% Control ± SEM (n)
This compound100Significant reduction94.2 ± 1.4 (9)
(2R,3R)-Chlorpheg100Inactive-
(2S,3R)-Chlorpheg100Significant potentiation114.5 ± 2.4 (11)
(2S,3S)-Chlorpheg100Significant potentiation130.4 ± 3.6 (20)

Further investigation has elucidated that the slight but significant depressant action of this compound can be attributed to its activity as a weak N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This is in stark contrast to the (2S,3S) and (2S,3R) isomers, which selectively potentiate L-HCA-induced depolarizations over those induced by L-glutamate, suggesting a specific interaction with certain excitatory amino acid uptake sites.[1][2][3]

Experimental Protocols for Reproducible Synthesis

The foundation of reproducible biological experiments lies in the purity of the compounds being tested. The diastereoselective synthesis of all four isomers of 3-(4-chlorophenyl)glutamic acid has been described in detail, providing a clear protocol for obtaining each stereoisomer.[2][3]

Diastereoselective Synthesis Workflow

cluster_synthesis Diastereoselective Synthesis of Chlorpheg Isomers start cis-4-chlorocinnamate mixture1 Mixture of (2R,3S) and (2R,3R) isomers start->mixture1 Addition of (6S) ether mixture2 Mixture of (2S,3R) and (2S,3S) isomers start->mixture2 Addition of (6R) ether bislactim_s (6S)-(+)-bis-lactim ether bislactim_s->mixture1 bislactim_r (6R)-(-)-bis-lactim ether bislactim_r->mixture2 separation Flash Silica (B1680970) Gel Chromatography mixture1->separation mixture2->separation isomer_2r3s This compound separation->isomer_2r3s isomer_2r3r (2R,3R)-Chlorpheg separation->isomer_2r3r isomer_2s3r (2S,3R)-Chlorpheg separation->isomer_2s3r isomer_2s3s (2S,3S)-Chlorpheg separation->isomer_2s3s

Caption: Workflow for the diastereoselective synthesis and separation of Chlorpheg stereoisomers.

The key steps for the synthesis as described in the literature are:

  • Addition Reaction: The starting material, cis-4-chlorocinnamate, is reacted with either (6S)-(+)-bis-lactim ether or (6R)-(-)-bis-lactim ether.[2][3]

  • Formation of Diastereomeric Mixtures: The reaction with the (6S) ether primarily yields a mixture of the (2R,3S) and (2R,3R) isomers, while the (6R) ether produces a mixture of the (2S,3R) and (2S,3S) isomers.[2][3]

  • Chromatographic Separation: The resulting mixtures of diastereoisomers are then separated using flash silica gel chromatography to isolate each of the four stereoisomers in a pure form.[2][3]

Signaling Pathways and Mechanism of Action

The differential effects of the Chlorpheg stereoisomers highlight their interaction with distinct components of the glutamatergic synapse. The (2R,3S) isomer's role as a weak NMDA receptor antagonist suggests a direct interaction with this ionotropic glutamate (B1630785) receptor. In contrast, the (2S,3S) and (2S,3R) isomers appear to modulate the activity of excitatory amino acid transporters (EAATs), which are crucial for clearing glutamate from the synaptic cleft.

cluster_pathway Simplified Glutamatergic Synapse and Chlorpheg Isomer Targets presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release nmda NMDA Receptor glutamate->nmda Binds to eaat Excitatory Amino Acid Transporter (EAAT) glutamate->eaat Uptake by postsynaptic Postsynaptic Neuron nmda->postsynaptic Depolarization chlorpheg_2r3s This compound chlorpheg_2r3s->nmda Antagonizes chlorpheg_2s (2S,3S) & (2S,3R) Isomers chlorpheg_2s->eaat Inhibits

Caption: Putative targets of Chlorpheg stereoisomers at the glutamatergic synapse.

Conclusion

The reproducibility of experiments involving pharmacologically active compounds like Chlorpheg is fundamentally dependent on the stereochemical purity of the agents used. The distinct biological activities of the (2R,3S), (2R,3R), (2S,3R), and (2S,3S) isomers of 3-(4-chlorophenyl)glutamic acid have been clearly demonstrated. For researchers investigating the glutamatergic system, particularly the roles of NMDA receptors and excitatory amino acid transporters, the use of a specific, well-characterized stereoisomer such as this compound is essential. Adherence to detailed synthetic and purification protocols will ensure a higher degree of experimental reproducibility and contribute to a more accurate understanding of the complex signaling pathways involved.

References

Comparative Analysis of Chlorpheniramine Enantiomers: A Study in Stereoselectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Due to the absence of publicly available data on "(2R,3S)-Chlorpheg," this guide presents a comparative analysis of the well-documented chiral antihistamine, chlorpheniramine (B86927). This report details the stereoselective binding affinities of its (S)- and (R)-enantiomers for the histamine (B1213489) H1 receptor, explores their cross-reactivity with other biogenic amine receptors, and provides a performance comparison with other common antihistamines. Detailed experimental protocols for key binding assays are included to support reproducibility and further investigation.

Introduction to Stereoselectivity in Drug Action

Chirality is a fundamental property of many pharmaceutical compounds, where a molecule and its mirror image, or enantiomer, are non-superimposable. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as receptors and enzymes, can differ significantly. This can lead to variations in potency, efficacy, and off-target effects. Chlorpheniramine, a first-generation antihistamine, serves as a classic example of this principle. It is commercially available as a racemic mixture, yet its therapeutic activity and side-effect profile are primarily attributed to one of its enantiomers.

Comparative Binding Affinity

The primary therapeutic action of chlorpheniramine is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR) that mediates allergic and inflammatory responses. The two enantiomers of chlorpheniramine, (S)-(+)-chlorpheniramine (dexchlorpheniramine) and (R)-(-)-chlorpheniramine (levchlorpheniramine), exhibit markedly different affinities for this receptor.

Enantiomeric Selectivity for the Histamine H1 Receptor

(S)-chlorpheniramine is the more pharmacologically active enantiomer, demonstrating significantly higher binding affinity for the H1 receptor compared to its (R)-counterpart. This stereoselectivity is the basis for the development of single-enantiomer formulations to maximize therapeutic benefit and minimize potential side effects.

CompoundReceptorBinding Affinity (Ki) [nM]Reference
(S)-(+)-Chlorpheniramine Histamine H12.67 - 4.81[1]
(R)-(-)-Chlorpheniramine Histamine H1211 - 361[1]
Comparison with Other H1 Antagonists

When compared to other commonly used antihistamines, racemic chlorpheniramine demonstrates a high binding affinity for the H1 receptor. However, second-generation antihistamines have been developed to have high affinity with reduced off-target effects, particularly sedation.

CompoundReceptorBinding Affinity (Ki) [nM]Reference
Racemic Chlorpheniramine Histamine H12[2]
Loratadine Histamine H116 - 138[2][3]
Cetirizine Histamine H16 - 47[2]
Fexofenadine Histamine H110 - 175[2]
Desloratadine Histamine H10.4 - 0.87[2]

Cross-Reactivity Profile

A critical aspect of a drug's profile is its potential to interact with unintended targets, leading to side effects. First-generation antihistamines like chlorpheniramine are known for their cross-reactivity with other receptors, particularly muscarinic acetylcholine (B1216132) receptors, which is associated with anticholinergic side effects such as dry mouth and sedation.

CompoundOff-Target ReceptorBinding Affinity (Kd) [nM]Reference
Dexchlorpheniramine (B1670334) Muscarinic Acetylcholine Receptors1,300[1]
Racemic Chlorpheniramine Serotonin (B10506) Transporter15.2[1]
Racemic Chlorpheniramine Norepinephrine Transporter1,440[1]
Racemic Chlorpheniramine Dopamine (B1211576) Transporter1,060[1]

The data indicates that while dexchlorpheniramine is highly potent at the H1 receptor, it has a significantly lower affinity for muscarinic receptors. The racemic mixture also shows notable affinity for the serotonin transporter, which is not its primary therapeutic target. The antidepressant-like effects of chlorpheniramine in some animal models may be mediated by its interaction with dopamine D1 and alpha1-adrenoceptors.[4]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses associated with allergic reactions.

G_protein_signaling cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds G_protein Gq/11 (α, β, γ) H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Chlorpheniramine Chlorpheniramine (Antagonist) Chlorpheniramine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity of compounds like chlorpheniramine for the H1 receptor, a competitive radioligand binding assay is commonly employed. This workflow outlines the key steps in such an experiment.

experimental_workflow start Start prep_membranes Prepare Cell Membranes (Expressing H1 Receptor) start->prep_membranes incubation Incubate Membranes with: - Radioligand ([³H]pyrilamine) - Unlabeled Competitor (Chlorpheniramine) - Control (Buffer) prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate Ki values) quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from standard methods for determining ligand binding affinity at GPCRs.

Objective: To determine the inhibitory constant (Ki) of chlorpheniramine enantiomers for the human histamine H1 receptor.

Materials:

  • Cell membranes from HEK293T cells transiently expressing the human H1 receptor.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]pyrilamine (also known as mepyramine).

  • Unlabeled Competitor: (S)-chlorpheniramine and (R)-chlorpheniramine.

  • Non-specific binding control: Mianserin (B1677119) (10 µM).

  • GF/C filter plates, pre-coated with 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets expressing the human H1R and homogenize in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 50 µL of 10 µM mianserin (for non-specific binding).

    • 50 µL of varying concentrations of the unlabeled competitor (chlorpheniramine enantiomers).

    • 50 µL of [³H]pyrilamine at a final concentration at or below its Kd (typically 1-5 nM).

    • 50 µL of the membrane homogenate (5-10 µg of protein per well).

  • Incubation: Incubate the plates at 25°C for 4 hours with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the PEI-coated GF/C filter plates using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The analysis of chlorpheniramine and its enantiomers provides a clear illustration of the importance of stereochemistry in pharmacology. The (S)-enantiomer is significantly more potent at the target H1 receptor, while off-target effects at muscarinic and other receptors contribute to the side-effect profile of the racemic mixture. This guide provides a framework for the comparative analysis of chiral compounds, emphasizing the need for quantitative data on both on-target potency and off-target cross-reactivity. The provided protocols and diagrams serve as a resource for researchers in drug development and pharmacology.

References

Safety Operating Guide

Navigating the Disposal of (2R,3S)-Chlorpheg: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of (2R,3S)-Chlorpheg, ensuring the safety of laboratory personnel and environmental compliance. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals.

Immediate Safety Protocols and Spill Management

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. In the event of a spill, a clear and immediate response plan is crucial.

Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust. An eyewash station and safety shower must be readily accessible.

Spill Management Protocol

In case of a spill, the following steps should be taken immediately:

  • Evacuate and Alert : Evacuate the immediate area and inform surrounding personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep the material to avoid dust generation.

  • Collection : Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Do not allow the chemical to enter drains or waterways. [1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of chlorinated organic compounds is through a licensed hazardous waste disposal facility, typically involving incineration.[2][3]

1. Waste Segregation and Collection:

  • Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips).

  • The container must be compatible with the chemical and have a secure, tight-fitting lid.

2. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]

  • Provide the contractor with all available information about the waste, including its chemical nature as a chlorinated organic compound.

4. Documentation:

  • Maintain a detailed record of the waste, including the chemical name, quantity, and date of generation, as required by institutional and regulatory standards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated materials) fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate Segregate into Labeled Hazardous Waste Container waste_generated->segregate contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect and Place in Sealed Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS/Licensed Waste Contractor store->contact_ehs documentation Complete Waste Disposal Manifest contact_ehs->documentation end End: Proper Disposal documentation->end

References

Essential Safety and Operational Guidance for Handling (2R,3S)-Chlorpheg

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (2R,3S)-Chlorpheg. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, based on guidelines for similar chlorinated organic compounds.[1][2][3]

Body Part Personal Protective Equipment Standard
Eyes/Face Tightly fitting safety goggles or a face shield (minimum 8-inch).NIOSH (US) or EN 166 (EU) approved.[1]
Skin Chemical-resistant gloves (inspect before use) and a lab coat.Follow manufacturer's guidance for chemical-specific glove type.
Respiratory Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required. For sole respiratory protection, a full-face supplied air respirator should be used.NIOSH (US) or CEN (EU) approved.[1]

Operational Plan: Step-by-Step Handling Protocol

Follow these detailed steps for the safe handling of this compound from receipt to use in experiments.

1. Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE, including gloves and safety goggles, before opening the package.

  • Open the package in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Verify the container label matches the order and is intact.

2. Storage:

  • Store the compound in a tightly closed, properly labeled container.[3]

  • Keep the container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[3]

  • Ensure that eyewash stations and safety showers are in close proximity to the storage and handling area.[3]

3. Weighing and Aliquoting:

  • All weighing and aliquoting procedures must be conducted in a chemical fume hood to avoid inhalation of dust particles.

  • Use a dedicated set of spatulas and weighing boats.

  • Clean the weighing area and equipment thoroughly after use to prevent cross-contamination.

4. Dissolving the Compound:

  • Add the solvent to the weighed compound slowly and stir gently to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Keep the container covered as much as possible during the dissolution process.

Experimental Workflow for Handling this compound

Experimental Workflow: Handling this compound A Receiving & Unpacking (in fume hood) B Storage (cool, dry, ventilated) A->B Store securely C Weighing & Aliquoting (in fume hood) B->C Retrieve for use D Dissolving (in fume hood) C->D Prepare solution E Experimental Use D->E Proceed with experiment Disposal Logic for this compound Waste A Waste Generation (Solid & Liquid) B Segregate Waste A->B C Halogenated Waste Container B->C This compound D Non-Halogenated Waste Container B->D Other non-halogenated waste E Label Container ('Hazardous Waste') C->E F Store in Satellite Accumulation Area E->F G EHS Pickup F->G

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.